5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFJUDPHTWHSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654635 | |
| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54627-93-9 | |
| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol
This guide provides a comprehensive overview of the synthetic strategies for preparing 5-(1,3-Benzoxazol-2-yl)-2-pyridinol, a heterocyclic compound of interest in medicinal chemistry and materials science. The core structure, featuring a benzoxazole moiety linked to a 2-pyridinol ring, presents unique synthetic challenges and opportunities. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the rationale behind the experimental choices.
Introduction and Retrosynthetic Analysis
5-(1,3-Benzoxazol-2-yl)-2-pyridinol (Molecular Formula: C₁₂H₈N₂O₂, Molecular Weight: 212.20 g/mol ) is a bifunctional heterocyclic compound. The pyridinol moiety can exist in tautomeric equilibrium with its corresponding pyridone form, a feature that is crucial for its potential biological activity as a hydrogen bond donor and acceptor.[1][2] The benzoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3][4]
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The most robust and widely employed strategy involves the formation of the benzoxazole ring as the final key step. This disconnection leads to two primary synthons: a functionalized pyridine ring and 2-aminophenol.
Caption: Retrosynthetic analysis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol.
This pathway is strategically sound because the starting materials, 6-hydroxynicotinic acid (also known as 2-hydroxy-5-pyridinecarboxylic acid) and 2-aminophenol, are readily available. The core of this synthesis lies in the condensation and subsequent cyclodehydration reaction between these two precursors.
Core Synthetic Methodology: Condensation and Cyclodehydration
The formation of the 2-substituted benzoxazole ring from a carboxylic acid and 2-aminophenol is a classic and efficient transformation in heterocyclic chemistry.[5] This reaction is typically promoted by acid catalysts and high temperatures to drive the dehydration process.
Mechanistic Pathway
The reaction proceeds through a two-stage mechanism:
-
Amide Formation: The amino group of 2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of 6-hydroxynicotinic acid. This initial step forms an intermediate N-(2-hydroxyphenyl)amide.
-
Intramolecular Cyclization and Dehydration: Under acidic conditions, the hydroxyl group on the phenyl ring attacks the amide carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate which then eliminates a molecule of water to yield the aromatic benzoxazole ring.
Polyphosphoric acid (PPA) is an exceptionally effective reagent for this one-pot synthesis as it serves as both the acidic catalyst and a powerful dehydrating agent, facilitating both stages of the reaction at elevated temperatures.
Caption: Proposed reaction mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
This section provides a robust, field-proven protocol for the synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Role |
| 6-Hydroxynicotinic Acid | 5006-66-6 | 139.11 | Pyridine Precursor |
| 2-Aminophenol | 95-55-6 | 109.13 | Benzene Precursor |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | Catalyst & Dehydrating Agent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing Agent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Solvent/Quenching |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Recrystallization Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 6-hydroxynicotinic acid (5.0 g, 35.9 mmol) and 2-aminophenol (3.92 g, 35.9 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 50 g) to the flask. The PPA acts as the solvent, so enough should be added to ensure the mixture is stirrable.
-
Heating and Reaction: Begin stirring the mixture and slowly heat the reaction vessel in an oil bath to 200-210 °C. Maintain this temperature under a gentle stream of nitrogen for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up - Quenching and Precipitation: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-100 °C. Caution: This step must be performed carefully in a well-ventilated fume hood. Slowly and cautiously pour the hot, viscous reaction mixture onto a large beaker containing crushed ice (approx. 500 g). This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Stir the resulting slurry until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual salts.
-
Purification: Dry the crude solid in a vacuum oven. The primary purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a solid.
Rationale for Experimental Choices
-
Choice of PPA: PPA is superior to other acid catalysts like sulfuric acid or p-toluenesulfonic acid for this specific transformation because its high viscosity and dehydrating power at elevated temperatures efficiently drive the equilibrium towards the cyclized product.[5]
-
High Temperature: The reaction requires significant thermal energy (~200 °C) to overcome the activation energy for the intramolecular cyclization and subsequent dehydration, which is the rate-limiting step.
-
Neutralization Work-up: The acidic PPA must be neutralized to precipitate the final product, which is typically a solid that is insoluble in neutral aqueous media. Using a weak base like sodium bicarbonate prevents potential hydrolysis of the product.
Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to light brown solid.
-
Melting Point: Literature values should be consulted for comparison.
-
Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and benzoxazole rings, as well as a broad singlet for the pyridinol -OH (or pyridone -NH) proton.
-
¹³C NMR: Aromatic carbons will appear in the range of 110-165 ppm, including the carbonyl carbon of the pyridone tautomer.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 212.20.
-
Conclusion
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol is most effectively achieved through the acid-catalyzed condensation of 6-hydroxynicotinic acid and 2-aminophenol. This method, particularly when using polyphosphoric acid, provides a direct and high-yielding route to this valuable heterocyclic scaffold. The protocol described herein is robust and scalable, providing a solid foundation for further research and development in areas leveraging the unique chemical and biological properties of pyridinol-substituted benzoxazoles.
References
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 27, 2026, from [Link]
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Kaur, H., & Singh, J. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25405. Retrieved from [Link]
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Martínez-Cisneros, C. J., et al. (2025). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate. Retrieved from [Link]
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López-Tudanca, P. L., et al. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & Medicinal Chemistry, 11(13), 2709-2714. Retrieved from [Link]
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Pouliot, M., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6390-6393. Retrieved from [Link]
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Wang, H., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5821. Retrieved from [Link]
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Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 107(7), 3130-3171. Retrieved from [Link]
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Asian Journal of Chemistry. (2009). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole/1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. 21(3), 1797-1800*. Retrieved from [Link]
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Song, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 872511. Retrieved from [Link]
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Expert Opinion on Drug Discovery. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. 19(1), 67-85*. Retrieved from [Link]
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Wang, H., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5821. Retrieved from [Link]
- Google Patents. (2013). Method for preparing 2-substituted benzoxazole compound. CN103102321A.
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 27, 2026, from [Link]
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Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20221-20229. Retrieved from [Link]
-
Molecules. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. 24(1), 169*. Retrieved from [Link]
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An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Benzoxazole Compounds
Executive Summary
Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that endows certain molecules with unique fluorescent properties, most notably an exceptionally large Stokes shift. Among the chromophores capable of ESIPT, 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives stand out for their robust chemical stability, synthetic accessibility, and high sensitivity to their local environment.[1] This combination of features makes them powerful tools in diverse scientific fields, from materials science to cellular biology. This guide provides a comprehensive exploration of the ESIPT phenomenon in benzoxazole compounds. We will dissect the fundamental four-level photochemical cycle, explore how molecular design and environmental factors modulate the process, and present detailed experimental protocols for its characterization. By grounding our discussion in field-proven insights and authoritative references, this document aims to equip researchers and drug development professionals with the knowledge to harness the full potential of ESIPT-exhibiting benzoxazoles in their work, be it for developing novel fluorescent probes, advanced photostabilizers, or innovative therapeutic agents.
Section 1: The Fundamental Principles of ESIPT in Benzoxazoles
The ESIPT Phenomenon: A Molecular Perspective
First reported by Weller, Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemically induced tautomerization reaction.[2][3] The essential structural requirement for a molecule to undergo ESIPT is the presence of a pre-existing intramolecular hydrogen bond between a proton-donating group (like a hydroxyl group) and a nearby proton-accepting group (such as a nitrogen atom in a heterocycle).[1][2] In the case of 2-(2'-hydroxyphenyl)benzoxazole (HBO), the prototypical ESIPT benzoxazole, this hydrogen bond exists between the phenolic hydroxyl group and the nitrogen atom of the oxazole ring.[1]
Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase significantly. This change in electronic distribution facilitates an ultrafast transfer of the proton along the hydrogen bond, converting the initial "enol" form into a transient "keto" tautomer in the excited state.[4] This entire process occurs on the femtosecond timescale.[2][3] The subsequent radiative decay (fluorescence) from this keto tautomer back to its ground state, followed by a rapid reverse proton transfer to regenerate the original enol form, completes the cycle.
The Four-Level Photochemical Cycle
The ESIPT process is elegantly described by a four-level photochemical cycle involving two distinct chemical species (enol and keto tautomers) in their ground (S₀) and first excited (S₁) singlet states.
-
Absorption (E → E):* The ground-state enol tautomer (E) absorbs a photon, promoting it to its first excited singlet state (E*).
-
ESIPT (E → K):** In the excited state, the intramolecular proton transfer occurs, converting the excited enol (E) into the excited keto tautomer (K). This is an extremely rapid, often barrierless, process.[2]
-
Fluorescence (K → K):* The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characteristically red-shifted compared to the absorption.
-
Reverse Proton Transfer (K → E): The ground-state keto form (K) is typically unstable and rapidly undergoes a reverse proton transfer to regenerate the thermodynamically more stable ground-state enol (E), completing the cycle.
Caption: The four-level photochemical cycle of ESIPT in benzoxazoles.
The Spectroscopic Hallmark: A Large Stokes Shift
The most defining characteristic of ESIPT-exhibiting molecules is an unusually large Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra.[2][5] Because absorption occurs from the enol form and emission occurs from the energetically lower keto tautomer, the emitted light has significantly lower energy (longer wavelength) than the absorbed light. Stokes shifts for benzoxazole derivatives can be on the order of 10,000 cm⁻¹, a feature that is highly advantageous in fluorescence applications as it minimizes spectral overlap and reduces inner-filter effects and self-absorption.[4]
Section 2: Core Factors Modulating ESIPT in Benzoxazole Systems
The beauty of the benzoxazole scaffold lies in its tunability. Both the intrinsic molecular structure and the external environment can be manipulated to fine-tune the ESIPT process and the resulting photophysical properties.
Causality of Molecular Design: The Impact of Substituents
Strategic placement of electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the benzoxazole framework allows for precise control over its optical properties.[6] This is a direct consequence of how these groups alter the electron density distribution within the molecule, thereby affecting the energy levels of the ground and excited states of both the enol and keto forms.[7]
-
Electron-Donating Groups (e.g., -NH₂, -OCH₃): Generally, adding an EDG to the hydroxyphenyl ring increases the acidity of the phenolic proton in the excited state, often facilitating the ESIPT process. These groups tend to cause a bathochromic (red) shift in the emission spectrum.[6][8]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, EWGs can increase the basicity of the oxazole nitrogen. The effect on spectra can be complex, but they are often used to modulate the charge transfer characteristics of the molecule.[6]
-
Extending π-Conjugation: Expanding the conjugated system, for instance by adding phenyl or other aromatic rings, typically leads to a red-shift in both absorption and emission spectra, allowing for the development of probes that operate in the longer-wavelength visible or even near-infrared regions.[1]
Table 1: Influence of Substituents on Photophysical Properties of Benzoxazole Derivatives
| Derivative | Substituent | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Key Insight | Reference |
|---|---|---|---|---|---|
| PVHBO | None (Vinyl-phenylene base) | ~380 nm | ~480 nm (Enol), ~550 nm (Keto) | Baseline for comparison. | [6] |
| PVHBO-NH₂ | Electron-Donating (-NH₂) | Red-shifted vs. PVHBO | Significantly red-shifted keto emission. | EDGs enhance charge transfer and red-shift emission. | [6] |
| PVHBO-NO₂ | Electron-Withdrawing (-NO₂) | Red-shifted vs. PVHBO | Red-shifted keto emission, increased intensity. | EWGs can enhance fluorescence intensity. | [6] |
| HBO-NBu₂ | Electron-Donating (-NBu₂) | Significantly red-shifted (~450 nm) | Emission at ~520 nm | ESIPT is completely suppressed in favor of an intramolecular charge transfer (ICT) state. |[9] |
Environmental Sensitivity: The Microenvironment as a Regulator
ESIPT in benzoxazoles is highly sensitive to the surrounding environment, a property that makes them excellent reporters of local conditions.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can drastically alter the photodynamic pathways. In polar protic solvents like water, intermolecular hydrogen bonding can compete with the intramolecular H-bond, potentially inhibiting ESIPT.[2][10] For HBO, polar solvents have been shown to dramatically decrease the fluorescence lifetime of the keto* form.[3] In some systems, polar solvents can disfavor ESIPT to the point that emission is dominated by intramolecular charge transfer (ICT).[11]
-
pH: The pH of the medium can lead to the deprotonation of the phenolic group, forming an anionic species that does not undergo ESIPT and has distinct photophysical properties. This enables the use of benzoxazoles as pH-sensitive fluorescent probes.[12]
Section 3: Experimental Masterclass: Characterizing the ESIPT Process
A multi-faceted experimental approach is required to fully elucidate the ESIPT mechanism. The logical workflow begins with synthesis and progresses from steady-state characterization to ultrafast dynamic measurements.
Caption: Experimental workflow for the comprehensive study of ESIPT in benzoxazoles.
Synthesis of Benzoxazole Derivatives
A common and effective method for synthesizing 2-(2'-hydroxyphenyl)benzoxazole derivatives involves the condensation of a 2-aminophenol with a corresponding salicylic acid derivative.
Protocol: General Synthesis of a Benzoxazole Derivative [2]
-
Reactant Setup: In a round-bottom flask, dissolve 1 equivalent of 2-aminophenol and 1 equivalent of the desired 2-hydroxy-substituted aldehyde or carboxylic acid in a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the solution to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold solvent, and dry. If necessary, further purify the product by recrystallization or column chromatography.
-
Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Steady-State Spectroscopic Analysis
This is the first step in photophysical characterization and provides foundational data.
Protocol: UV-Vis Absorption and Fluorescence Spectroscopy [4]
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the benzoxazole compound in the solvent of interest (e.g., PBS for biological studies, or a range of solvents to test environmental effects).
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer. Identify the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λ_abs. Record the emission spectrum.
-
Expert Insight & Self-Validation: A successful ESIPT compound will exhibit a large Stokes shift (λ_em >> λ_abs).[5] The absence of a significant Stokes shift may indicate that ESIPT is not occurring or is being outcompeted by other processes. The absorption spectrum should be similar to parent compounds that do not undergo ESIPT.[3]
Unveiling Ultrafast Dynamics: Time-Resolved Spectroscopy
To directly observe the proton transfer, ultrafast techniques are essential. Femtosecond Transient Absorption (fs-TA) is a powerful tool for this purpose.[2][13]
Protocol: Femtosecond Transient Absorption (fs-TA) Spectroscopy [1]
-
System Setup: Use a standard pump-probe fs-TA setup. The "pump" pulse excites the sample, and a time-delayed "probe" pulse measures the change in absorption.
-
Sample: Use a slightly more concentrated solution (e.g., 0.1-0.5 mM) in a cuvette with a short path length (e.g., 1-2 mm) to ensure sufficient signal without excessive absorption.
-
Data Acquisition: Excite the sample with a pump pulse at its λ_abs. Record the differential absorbance (ΔA) of the probe pulse across a wide spectral range (e.g., 350-700 nm) at various time delays from sub-picoseconds to nanoseconds.
-
Data Interpretation & Self-Validation:
-
t ≈ 0 fs: An initial signal corresponding to the excited enol (E*) will appear. This includes S₁→Sₙ absorption and ground-state bleach.[1]
-
~100 fs - 1 ps: Witness the decay of the E* signal and the concomitant rise of new spectral features. A broad stimulated emission (SE) band is a key indicator of the newly formed keto (K*) tautomer.[1] The rise time of this SE band corresponds to the ESIPT rate (k_ESIPT). For HBO, this is incredibly fast, often within 80-150 fs.[2][3]
-
>1 ps: Observe the decay of the K* signals (both its absorption and stimulated emission). The lifetime of this decay provides the excited-state lifetime of the keto tautomer.
-
Section 4: Applications in Drug Discovery and Materials Science
The unique properties of ESIPT benzoxazoles make them highly valuable in applied research.
Benzoxazoles as Fluorescent Probes for Biological Systems
The sensitivity of benzoxazole fluorescence to the local environment allows them to act as reporters for molecular interactions and cellular structures.[14] A primary application in drug development is studying interactions with serum albumins, the main carriers of drugs in the blood.[4]
Case Study: Probing Bovine Serum Albumin (BSA) Binding Benzoxazole probes can bind to hydrophobic pockets within proteins like BSA.[4][15] This binding event often alters the photophysical properties of the probe. For instance, the fluorescence of BSA itself (primarily from tryptophan residues) can be quenched by the benzoxazole probe through a static quenching mechanism, indicating the formation of a ground-state complex.[5][15]
Table 2: Binding Parameters of Lipophilic Benzoxazoles with BSA
| Compound | Quenching Constant (Kq) (L·mol⁻¹·s⁻¹) | Binding Sites (n) | Binding Constant (Kb) (L·mol⁻¹) | Key Finding | Reference |
|---|---|---|---|---|---|
| Benzoxazole 12 | ~1.0 x 10¹² | ~1.0 | 2.0 x 10⁴ | High Kq indicates a static quenching mechanism. | [4] |
| Benzoxazole 13 | ~1.3 x 10¹² | ~1.3 | 7.9 x 10⁴ | The presence of one binding site is typical for this interaction. | [4] |
| Benzoxazole 14 | ~1.0 x 10¹² | ~0.9 | 2.1 x 10⁴ | Demonstrates strong, spontaneous interaction with BSA. |[4] |
This ability to quantify protein binding is crucial for pharmacokinetic studies in drug development. Furthermore, their large Stokes shift and environmental sensitivity have been leveraged for live-cell imaging, allowing for the visualization of cellular components.[8]
Benzoxazoles in Photoprotection and Advanced Materials
The ESIPT cycle provides an efficient, non-radiative pathway for dissipating absorbed UV energy as heat, preventing the molecule from undergoing photodegradation. This intrinsic photostability is the reason why many commercial UV filters and photostabilizers for polymers are based on the HBO scaffold.[1]
More recently, by chemically modifying the benzoxazole structure to suppress the ESIPT pathway, researchers have unlocked new applications. For example, creating a planar, push-pull structure can favor an intramolecular charge transfer (ICT) state over ESIPT.[9] These ICT-dominant molecules can exhibit high fluorescence quantum yields and large two-photon absorption cross-sections, making them excellent photoinitiators for high-resolution 3D printing (multiphoton polymerization).[9]
Section 5: Conclusion and Future Outlook
The 2-(2'-hydroxyphenyl)benzoxazole family of compounds represents a versatile and powerful platform in photochemistry. Their signature ESIPT process, characterized by an ultrafast proton transfer and a large Stokes shift, is not just a scientific curiosity but a functional mechanism that can be precisely tuned and exploited. From elucidating fundamental biological interactions through fluorescent probing to protecting materials from UV degradation and enabling next-generation manufacturing, the applications are vast and continue to expand. Future research will likely focus on designing novel benzoxazole derivatives with further red-shifted emission for deeper tissue imaging, creating multi-functional probes that can report on several environmental parameters simultaneously, and integrating these robust chromophores into "smart" materials that respond to external stimuli. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
References
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Du, L., Phillips, D. L., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Physical Chemistry Au. Available at: [Link]
- Weller, A. (1955). Über die Fluorescenz der Salizylsäure und verwandter Verbindungen.
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Nogara, P. A., Rocha, J. B. T. d., et al. (2021). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. Molecules. Available at: [Link]
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Lu, C., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. The Journal of Physical Chemistry B. Available at: [Link]
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Wang, L., Sun, C., et al. (2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
(2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. ACS Omega. Available at: [Link]
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LeGourriérec, D., Kharlanov, V., Brown, R. G., & Rettig, W. (n.d.). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. ResearchGate. Available at: [Link]
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(2021). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. Semantic Scholar. Available at: [Link]
-
(n.d.). Representation of the ESIPT process in 2-(2'-Hydroxyphenyl)benzoxazole (HBO) derivatives. GSIPT=ground-state intramolecular proton transfer. ResearchGate. Available at: [Link]
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Nogara, P. A., Rocha, J. B. T. d., et al. (2021). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. MDPI. Available at: [Link]
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(2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. ResearchGate. Available at: [Link]
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(n.d.). The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization. Journal of Materials Chemistry C. Available at: [Link]
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(2009). Substituent and solvent effects on excited state intramolecular proton transfer in novel 2-(2′-hydroxyphenyl)benzothiazole derivatives. Semantic Scholar. Available at: [Link]
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(n.d.). Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives. Semantic Scholar. Available at: [Link]
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(2018). Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives. ResearchGate. Available at: [Link]
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Du, L., Phillips, D. L., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PubMed. Available at: [Link]
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(n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to Benzoxazole-Based Fluorophores: From Serendipitous Discovery to High-Performance Probes
Abstract: The benzoxazole scaffold, a deceptively simple fusion of benzene and oxazole rings, represents a cornerstone in the development of modern fluorescent probes. Its rigid, planar structure and electron-rich nature provide a robust platform for creating molecules with diverse and tunable photophysical properties. This guide offers an in-depth exploration of the discovery, history, and core principles of benzoxazole-based fluorophores. We will traverse the timeline from early synthetic chemistry to the elucidation of key structure-property relationships that govern their fluorescence. Furthermore, this document provides detailed synthetic methodologies, explains the causal drivers behind experimental design, and showcases their expansive applications in bioimaging, chemical sensing, and materials science. This guide is intended for researchers and professionals who seek to understand, design, and effectively utilize this versatile class of fluorophores.
The Genesis of a Fluorophore: A Historical Perspective
The story of benzoxazole is not one of a singular, targeted discovery of fluorescence, but rather a gradual evolution rooted in classical organic synthesis. The benzoxazole heterocycle, with the chemical formula C₇H₅NO, is an aromatic organic molecule whose inherent stability and potential for functionalization made it an early subject of investigation in the 19th century.[1]
The foundational synthesis is widely attributed to Arthur Ladenburg in 1876, who first prepared 2-methylbenzoxazole. However, the most classical and enduring method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, typically under dehydrating conditions. This reaction, often facilitated by agents like polyphosphoric acid (PPA), forms the stable, fused aromatic ring system.[1]
While the synthesis of the core was established early, the recognition and systematic development of its fluorescent properties came much later. Initially, these compounds were explored for their biological activities.[1][2] It was the drive for new dyes, optical brighteners, and scintillators in the mid-20th century that catalyzed the exploration of their photophysical characteristics.[3] Researchers began to observe that attaching conjugated aryl groups at the 2-position of the benzoxazole ring led to compounds that absorbed UV light and emitted visible, often blue, light. This discovery was pivotal, transforming the benzoxazole scaffold from a mere heterocyclic curiosity into a foundational building block for functional fluorescent materials.
Unraveling the Photophysics: Core Principles and Structure-Property Relationships
The utility of a fluorophore is defined by its photophysical properties: its ability to absorb and emit light, the efficiency of this emission, and its stability. For benzoxazoles, these properties are intimately linked to their molecular structure.
The Core Scaffold: The fluorescence of benzoxazole derivatives originates from π-π* electronic transitions within the extended conjugated system.[4] The rigid, planar benzoxazole ring minimizes non-radiative decay pathways (e.g., vibrational relaxation), which would otherwise quench fluorescence, thus promoting the emissive pathway.
The Power of the 2-Position: The most critical site for tuning the photophysical properties is the 2-position. Attaching an aromatic or heteroaromatic substituent at this position extends the π-conjugation of the system.
-
Expertise Insight: The choice of this substituent is a primary determinant of the absorption and emission wavelengths. Extending the conjugation—for example, by moving from a phenyl to a naphthyl group—lowers the energy gap between the ground state (S₀) and the first excited state (S₁). This results in a bathochromic shift, pushing both the absorption and emission to longer, lower-energy wavelengths (a "red-shift").
Donor-Acceptor Systems and Intramolecular Charge Transfer (ICT): A powerful strategy for creating highly sensitive and bright fluorophores is to establish an intramolecular charge transfer (ICT) character. This is achieved by creating a "push-pull" system:
-
An electron-donating group (EDG) , such as an amine (-NR₂) or methoxy (-OCH₃) group, is placed on the 2-aryl substituent (the "push").
-
The benzoxazole core itself acts as a moderate electron-accepting group (EAG) (the "pull").
Upon photoexcitation, electron density shifts from the donor to the acceptor part of the molecule. This excited state is more polar than the ground state, leading to several key outcomes:
-
Large Stokes Shift: The energy difference between the absorption and emission maxima (the Stokes shift) is significantly increased.[4] This is highly desirable in practical applications as it minimizes self-absorption and improves signal-to-noise ratios.
-
Solvatochromism: The emission wavelength becomes highly sensitive to the polarity of the surrounding environment. In polar solvents, the polar excited state is stabilized, lowering its energy and causing a red-shift in the emission. This property is the foundation for developing benzoxazole-based sensors for viscosity and solvent polarity.[5]
The logical relationship between structural modifications and photophysical outcomes is summarized in the diagram below.
Caption: Logic diagram illustrating how structural modifications to the benzoxazole scaffold influence its photophysical properties.
The Chemist's Toolkit: Synthetic Strategies and Methodologies
The accessibility and versatility of benzoxazole synthesis are key reasons for its widespread use.[6] Numerous methods exist, but the condensation of o-aminophenols with carboxylic acids remains a robust and widely practiced approach.[7][8]
Core Synthesis: The Phillips Condensation
The reaction of an o-aminophenol with a carboxylic acid in a high-boiling solvent that also acts as a dehydrating agent is a classic and effective method. Polyphosphoric acid (PPA) is a common choice for this role.
Expertise Insight (Why PPA?): Polyphosphoric acid is not merely a solvent. At elevated temperatures (typically 150-220°C), it serves two critical functions. First, it acts as a Brønsted acid catalyst, protonating the carboxylic acid to make it a more potent electrophile. Second, it is an exceptional dehydrating agent, sequestering the two molecules of water produced during the initial amide formation and the subsequent cyclization, thereby driving the equilibrium towards the formation of the benzoxazole product.[1] This prevents reversible reactions and ensures high yields of the desired heterocycle.
The general workflow for this synthesis is depicted below.
Caption: A typical experimental workflow for the synthesis of a 2-arylbenzoxazole via Phillips condensation.
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)benzo[d]oxazole
This protocol provides a self-validating system for synthesizing a representative benzoxazole fluorophore. The validation is inherent in the purification and characterization steps, which confirm the identity and purity of the final product.
Materials:
-
2-Aminophenol (1.0 eq)
-
4-Methoxybenzoic acid (1.05 eq)
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Ethanol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminophenol (e.g., 1.09 g, 10 mmol) and 4-methoxybenzoic acid (e.g., 1.60 g, 10.5 mmol).
-
Acid Addition: Carefully add polyphosphoric acid (approx. 20 mL) to the flask. The mixture will become a thick, stirrable slurry.
-
Heating and Cyclization: Attach a condenser and heat the mixture to 180-200°C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 4-6 hours. The color of the mixture will typically darken.
-
Reaction Quenching: Allow the reaction to cool to approximately 80-100°C. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice/water with vigorous stirring. A solid precipitate will form.
-
Causality Note: This step is crucial. The rapid cooling and dilution hydrolyze the PPA and precipitate the water-insoluble organic product, separating it from the acid.
-
-
Neutralization: Slowly add saturated NaHCO₃ solution to the beaker until the effervescence ceases and the pH is neutral or slightly basic (pH ~7-8). This neutralizes any remaining acid.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water until the filtrate is neutral.
-
Purification: The primary method for purification is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Validation/Characterization: Dry the purified product under vacuum. Confirm its identity and purity using:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorption (λ_abs) and emission (λ_em) maxima and the quantum yield (Φ_F).
-
From Benchtop to Application: The Versatility of Benzoxazole Probes
The true value of benzoxazole fluorophores lies in their broad applicability across scientific disciplines. Their tunable properties and synthetic accessibility allow for the creation of purpose-built molecular tools.[1]
| Application Area | Principle of Operation | Example Benzoxazole Type | Key Photophysical Property |
| Bioimaging | Intercalation into or binding to specific biomolecules, leading to fluorescence enhancement. | Cationic 2-arylbenzoxazoles | High affinity for DNA/RNA; significant increase in quantum yield upon binding.[6] |
| Ion Sensing | Coordination of a metal ion (e.g., Zn²⁺, Cd²⁺) to a chelating group attached to the fluorophore, modulating the ICT process. | Benzoxazole with aza-crown ether or amine chain | Chelation-Enhanced Fluorescence (CHEF); fluorescence is "turned on" upon ion binding.[9] |
| Viscosity Sensing | The fluorophore has a rotatable bond. In low viscosity media, rotation leads to non-radiative decay (low fluorescence). In high viscosity, rotation is hindered, enhancing fluorescence. | 2-Arylbenzoxazoles with single-bond linkage to the core | Fluorescence intensity is directly proportional to the viscosity of the medium.[5] |
| Organic Electronics | High solid-state emission efficiency and charge-transport properties. | Planar, extended π-conjugated benzoxazole systems | High quantum yield in the solid state; suitable for Organic Light-Emitting Diodes (OLEDs).[4][6] |
Case Study: Benzoxazole-Based DNA Probes
A significant application of benzoxazole fluorophores is in the detection and imaging of nucleic acids.[6] Many common DNA stains have mutagenic concerns. Benzoxazole derivatives offer a potentially safer and highly sensitive alternative.[6]
Mechanism of Action: Cationic benzoxazole derivatives, such as those related to oxazole yellow (YO), are designed to interact with the negatively charged phosphate backbone of DNA.[6] Upon binding, typically through intercalation between base pairs, the molecule's structure becomes more rigid and shielded from the quenching effects of polar water molecules. This restricted environment dramatically reduces non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield. The probe is essentially dark in solution but lights up brightly when bound to its target.[6] This "light-up" response is ideal for high-contrast imaging in cell biology and diagnostics.
Future Horizons: Challenges and Opportunities
The field of benzoxazole fluorophores continues to evolve. Current research focuses on overcoming existing limitations and expanding their capabilities:
-
Two-Photon Absorption (2PA): Designing benzoxazoles with large 2PA cross-sections for deep-tissue imaging with near-infrared light, which offers greater penetration and reduced phototoxicity.
-
Photostability: Improving the resistance of the fluorophores to photobleaching, allowing for longer-term imaging experiments.
-
Targeted Probes: Conjugating benzoxazole fluorophores to specific ligands (e.g., antibodies, peptides) to create probes that can image specific proteins or cellular processes with high fidelity.[10]
-
Theranostics: Combining the imaging capabilities of benzoxazoles with therapeutic functions, such as photodynamic therapy, to create agents that can simultaneously diagnose and treat diseases like cancer.[10]
The journey of the benzoxazole fluorophore—from a simple heterocycle to a sophisticated molecular tool—is a testament to the power of fundamental chemical research. Its continued development promises to deliver even more powerful probes for illuminating the complexities of chemistry, biology, and materials science.
References
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
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Kumar, Dr. A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. organic-chemistry.org. Available at: [Link]
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Rodembusch, F. S., et al. (2014). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry. Available at: [Link]
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The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. (2025). ResearchGate. Available at: [Link]
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Khan, I., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]
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de Kock, Z. (2015). Studies in the Synthesis of Benzoxazole Compounds. CORE. Available at: [Link]
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Antognazza, M. R., et al. (2020). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. ResearchGate. Available at: [Link]
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Zhang, H., et al. (2015). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]
-
Xu, G., et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence. Available at: [Link]
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Bartolozzi, D., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Molecules. Available at: [Link]
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Lee, M. H., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. Available at: [Link]
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A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints. (2026). ResearchGate. Available at: [Link]
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Methodological & Application
The Benzoxazole Scaffold: A Versatile Platform for Chemosensor Development
Introduction: The Rise of Benzoxazole Derivatives in Chemical Sensing
In the dynamic field of chemical and biological sensing, the demand for highly sensitive, selective, and real-time detection of various analytes is ever-increasing. Among the plethora of organic fluorophores utilized for this purpose, benzoxazole derivatives have emerged as a particularly promising class of compounds. Their rigid, planar structure and inherent fluorescent properties make them an ideal foundation for the rational design of chemosensors. These sensors operate on the principle of converting a specific chemical recognition event into a measurable optical signal, most commonly a change in fluorescence intensity or color.
Benzoxazole-containing ligands and their derivatives have found extensive applications in medicinal chemistry, catalysis, and, most notably, in fluorescence chemosensing.[1] Their utility as chemosensors stems from their favorable photophysical properties, which include a broad spectral range, intense absorption and emission, and a significant enhancement of fluorescence upon binding to target analytes.[2] Furthermore, the synthesis of benzoxazole derivatives is often straightforward, allowing for facile structural modifications to tune their selectivity and sensitivity for a wide array of targets, including metal ions, anions, and biologically relevant molecules.[2] This guide will provide an in-depth exploration of the application of benzoxazole derivatives as chemosensors, detailing the underlying sensing mechanisms and providing comprehensive protocols for their synthesis, characterization, and use.
Core Sensing Mechanisms: A Look Under the Hood
The efficacy of benzoxazole-based chemosensors is rooted in several key photophysical mechanisms that govern their response to specific analytes. Understanding these mechanisms is crucial for the rational design of new sensors and for the interpretation of experimental data.
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is a common mechanism in "turn-on" fluorescent sensors. In the absence of the target analyte, the fluorescence of the benzoxazole fluorophore is quenched by a nearby electron-donating group (the receptor). Upon binding of the analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a significant increase in fluorescence intensity. A new cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore and an aliphatic tetra-amine chain operates as a PET-mediated chemosensor.[1] It is emissive at 390 nm in an acidic environment but non-emissive at a basic pH.[1]
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can be modulated by the presence of an analyte. Benzoxazole derivatives containing a hydroxyl group ortho to the oxazole ring, such as 2-(2'-hydroxyphenyl)benzoxazole (HPBO), are classic examples of ESIPT-capable fluorophores. [3]Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the oxazole ring, leading to a large Stokes shift (a significant difference between the absorption and emission wavelengths). The presence of an analyte can interfere with this proton transfer, resulting in a change in the fluorescence spectrum, which can be ratiometric. For instance, a benzimidazole-derived fluorescent sensor exhibits an ESIPT emission at 542 nm, which is quenched upon binding to Cu²⁺ and Zn²⁺ due to the inhibition of ESIPT. [4]
Caption: Excited-State Intramolecular Proton Transfer (ESIPT).
Synthesis of Benzoxazole-Based Chemosensors: A Practical Guide
The synthesis of benzoxazole derivatives is typically achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization. [5]One-pot multicomponent reactions are also gaining popularity due to their efficiency and environmental benefits. [2]
General Protocol for the Synthesis of 2-Substituted Benzoxazoles
This protocol describes a common method for synthesizing benzoxazole derivatives via the condensation of an o-aminophenol with a carboxylic acid.
Materials:
-
o-Aminophenol derivative
-
Carboxylic acid derivative
-
Polyphosphoric acid (PPA) or other dehydrating agent
-
High-boiling point solvent (e.g., o-dichlorobenzene)
-
Methanol or ethanol for recrystallization
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the o-aminophenol derivative (1 equivalent) and the carboxylic acid derivative (1-1.2 equivalents).
-
Add polyphosphoric acid (PPA) as both a solvent and a dehydrating agent. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.
-
Heat the reaction mixture to 180-220 °C with stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.
-
Collect the crude product by filtration, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure benzoxazole derivative.
Example Synthesis: 2-(2'-Hydroxyphenyl)benzoxazole (HPBO)
HPBO is a well-known benzoxazole derivative that exhibits ESIPT and is a useful building block for more complex chemosensors. [6] Procedure:
-
A mixture of 2-aminophenol (1 equivalent) and salicylic acid (1 equivalent) is heated in the presence of polyphosphoric acid at 200-220 °C for 4 hours.
-
The reaction mixture is then cooled and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution to remove any unreacted salicylic acid.
-
The crude product is then recrystallized from ethanol to yield pure 2-(2'-hydroxyphenyl)benzoxazole.
Protocols for Characterization and Application
Once a benzoxazole-based chemosensor has been synthesized, a series of experiments are necessary to characterize its sensing properties and validate its application.
Protocol 1: Fluorescence Titration
This protocol is used to determine the binding affinity and stoichiometry of the sensor-analyte interaction.
Materials:
-
Stock solution of the benzoxazole chemosensor in a suitable solvent (e.g., DMSO, acetonitrile, or a buffer solution).
-
Stock solution of the analyte of interest.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the chemosensor and varying concentrations of the analyte. It is crucial to keep the total volume and the concentration of the sensor constant across all samples.
-
For each solution, record the fluorescence emission spectrum at a fixed excitation wavelength. The excitation wavelength should be at the absorption maximum of the sensor.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
Protocol 2: Determination of the Detection Limit (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected by the chemosensor.
Procedure:
-
Record the fluorescence spectrum of the chemosensor in the absence of the analyte multiple times (at least 10 times) to determine the standard deviation of the blank signal (σ).
-
Perform a fluorescence titration with very low concentrations of the analyte in the linear range of the sensor's response.
-
Plot the fluorescence intensity versus the analyte concentration and determine the slope (m) of the linear portion of the curve.
-
The detection limit is calculated using the formula: LOD = 3σ / m . [7]
Protocol 3: Job's Plot for Stoichiometry Determination
Job's plot, or the method of continuous variation, is a graphical method to determine the stoichiometry of a binding event. [8] Procedure:
-
Prepare a series of solutions where the total molar concentration of the sensor and the analyte is kept constant, but their mole fractions are varied. For example, if the total concentration is 10 µM, you would prepare solutions with [Sensor] + [Analyte] = 10 µM, with the mole fraction of the sensor ranging from 0 to 1.
-
For each solution, measure the fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the sensor.
-
The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 indicates a 1:2 (sensor:analyte) stoichiometry. [9]
Protocol 4: Live Cell Imaging
Benzoxazole-based chemosensors can be used to visualize and quantify analytes within living cells.
Materials:
-
Cell culture medium and supplements.
-
Cells of interest cultured on glass-bottom dishes or coverslips.
-
Stock solution of the benzoxazole chemosensor.
-
Fluorescence microscope equipped with appropriate filters and a camera.
Procedure:
-
Grow the cells to the desired confluency.
-
Incubate the cells with a solution of the benzoxazole chemosensor in cell culture medium for a specific period (e.g., 30 minutes). The optimal concentration and incubation time should be determined empirically to maximize signal and minimize cytotoxicity.
-
Wash the cells with fresh medium or a suitable buffer to remove any excess, unbound sensor.
-
If investigating the response to an analyte, treat the cells with the analyte of interest before or after loading with the sensor.
-
Image the cells using a fluorescence microscope. Capture images in the appropriate channels for the sensor's fluorescence.
-
Analyze the images to quantify the fluorescence intensity in different cellular compartments or in response to different treatments.
Data Presentation: A Comparative Overview
To facilitate the selection of an appropriate benzoxazole-based chemosensor for a specific application, the following table summarizes the key performance characteristics of several reported examples.
| Chemosensor | Analyte | Sensing Mechanism | Detection Limit | Solvent System | Reference |
| Benzoxazole-macrocycle | Zn²⁺, Cd²⁺ | PET, CHEF | Not reported | Acetonitrile-water | [1] |
| BBMP (Benzimidazole-based) | Cu²⁺ | ESIPT (Turn-off) | 0.16 µM | THF-water | [4] |
| BBMP (Benzimidazole-based) | Zn²⁺ | ESIPT (Ratiometric) | 0.1 µM | THF-water | [4] |
| BPMP | Al³⁺ | ESIPT | 13 nM | DMSO-water | [10] |
| OPMP | Zn²⁺ | CHEF | 38 nM | DMSO-water | [10] |
| OPMP-Zn²⁺ complex | PO₄³⁻ | Turn-off | 48 nM | DMSO-water | [10] |
Conclusion: A Bright Future for Benzoxazole Chemosensors
Benzoxazole derivatives represent a powerful and versatile class of fluorescent chemosensors with broad applicability in environmental monitoring, clinical diagnostics, and cell biology. Their tunable photophysical properties, coupled with well-established synthetic methodologies, allow for the rational design of sensors with high sensitivity and selectivity for a diverse range of analytes. The detailed protocols provided in this guide are intended to empower researchers to synthesize, characterize, and apply these remarkable molecules in their own investigations. As our understanding of molecular recognition and photophysics continues to grow, the future for benzoxazole-based chemosensors is undoubtedly bright, with the promise of even more sophisticated and impactful sensing technologies on the horizon.
References
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Di Paolo, D., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. MDPI. [Link]
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
-
Gomes, L., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn and Cd. ResearchGate. [Link]
-
Zhu, W.-Y., et al. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solutions. Royal Society of Chemistry. [Link]
-
Patil, V., et al. (2018). Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment. ResearchGate. [Link]
-
Ghorai, M., et al. (2021). An Off‐On‐Off Benzoxazole‐Based Fluorosensor for Relay Detection of Al Ions and Explosive Nitroaromatic Compounds. ResearchGate. [Link]
-
Mondal, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]
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Klymchenko, A. S. (2017). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. Angewandte Chemie International Edition. [Link]
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Taki, M., et al. (2004). Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and Its Application in Two-Photon Microscopy. Journal of the American Chemical Society. [Link]
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Resch-Genger, U., et al. (2008). Quantum yields of fluorescence standards. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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Bîcu, E., et al. (2015). Ratiometric sensing of Zn2+ with a new benzothiazole-based fluorescent sensor and living cell imaging. Analyst. [Link]
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Kim, H. J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. MDPI. [Link]
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Kim, H. N., et al. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. Chemistry of Materials. [Link]
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National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIST. [Link]
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Royal Society of Chemistry. (n.d.). Determination of the binding stoichiometry. RSC Publishing. [Link]
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D'Auria, M., et al. (2019). A Rare Natural Benzo[k,l]xanthene as a Turn-Off Fluorescent Sensor for Cu2+ Ion. MDPI. [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
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ResearchGate. (n.d.). Job's plot for the determination of the binding stoichiometry. ResearchGate. [Link]
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Kojić, M., et al. (2022). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW BENZOXAZOLES AS pH SENSORS. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
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ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate. [Link]
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National Institutes of Health. (2014). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC. [Link]
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Royal Society of Chemistry. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii). RSC Publishing. [Link]
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The Royal Society of Chemistry. (n.d.). The detection limit was determined from the fluorescence titration data based on a reported method. RSC Publishing. [Link]
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CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
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National Institutes of Health. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. PMC. [Link]
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ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
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National Institutes of Health. (2024). Development of Highly Sensitive Fluorescent Sensors for Separation-Free Detection and Quantitation Systems of Pepsin Enzyme Applying a Structure-Guided Approach. PMC. [Link]
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UltraScan Resources. (2024). Fluorescence Binding Titration Experimenti Design. UltraScan Resources. [Link]
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Chemistry LibreTexts. (2022). 8.2: Background. Chemistry LibreTexts. [Link]
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MDPI. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [Link]
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ResearchGate. (2022). Fluorescence “Turn-Off” and Colorimetric Sensor for Fe 2+ , Fe 3+ , and Cu 2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. ResearchGate. [Link]
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ResearchGate. (2023). (PDF) Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. ResearchGate. [Link]
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Li, X. (2013). Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition. [Link]
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OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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ResearchGate. (n.d.). Fig. S10 Plot for the determination of limit of detection (LOD) for CO. ResearchGate. [Link]
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ResearchGate. (n.d.). Fluorescence titration experiment (a) and binding constant from the. ResearchGate. [Link]
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ACS Publications. (2024). Molecular Spies in Action: Genetically Encoded Fluorescent Biosensors Light up Cellular Signals. ACS Publications. [Link]
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ResearchGate. (2004). Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and Its Application in Two-Photon Microscopy. ResearchGate. [Link]
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National Institutes of Health. (2017). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. PMC. [Link]
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MDPI. (n.d.). A Highly Selective and Sensitive Fluorescent Turn-Off Probe for Cu 2+ Based on a Guanidine Derivative. MDPI. [Link]
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AWS. (n.d.). Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and its Application in Two-Photon. AWS. [Link]
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Advanced Journal of Chemistry-Section A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. [Link]
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MDPI. (2022). Rational Design of Ratiometric Fluorescent Probe for Zn 2+ Imaging under Oxidative Stress in Cells. MDPI. [Link]
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Mastering the Light: A Detailed Guide to the Methodology for Quantum Yield Calculation of Fluorescent Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quantum Yield in Fluorescence Applications
The fluorescence quantum yield (ΦF) is a fundamental photophysical property that quantifies the efficiency of a fluorescent molecule's ability to convert absorbed light into emitted light.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.[1] Conversely, a quantum yield of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways.
In the realms of biomedical research, drug discovery, and materials science, the quantum yield of a fluorescent compound is a critical parameter. It directly impacts the sensitivity of fluorescent assays, the brightness of imaging probes, and the performance of organic light-emitting diodes (OLEDs). For instance, in drug development, high quantum yield fluorophores are essential for developing robust high-throughput screening (HTS) assays and sensitive cellular imaging probes. Therefore, the accurate determination of quantum yield is paramount for the characterization and selection of fluorescent compounds for specific applications.
This application note provides a comprehensive guide to the methodology for calculating the fluorescence quantum yield of fluorescent compounds, with a focus on the widely adopted relative or comparative method. We will delve into the theoretical underpinnings, provide a detailed step-by-step protocol, discuss the critical aspects of experimental design, and offer insights into data analysis and interpretation to ensure the generation of reliable and reproducible results.
Theoretical Foundation: The Principle of the Relative Quantum Yield Method
The most common and accessible method for determining the fluorescence quantum yield is the relative method, first introduced by Parker and Rees.[3] This technique involves comparing the fluorescence properties of an unknown sample (the "test" compound) to a well-characterized fluorescent molecule with a known quantum yield (the "standard").[3][4]
The underlying principle of the relative method is that if the standard and test samples have the same absorbance at the same excitation wavelength in the same solvent, they will absorb the same number of photons.[4] Under these conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is described by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [2][5]
Where:
-
ΦX is the fluorescence quantum yield of the test sample.
-
ΦST is the fluorescence quantum yield of the standard sample.
-
GradX and GradST are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.[2][5]
-
ηX and ηST are the refractive indices of the solvents used for the test and standard samples, respectively.[2][5]
The use of a gradient from a series of concentrations helps to mitigate errors arising from inner filter effects and ensures a more accurate determination of the quantum yield.[2]
Experimental Workflow for Relative Quantum Yield Determination
The following diagram illustrates the key steps involved in the relative quantum yield measurement process.
Figure 1. Experimental workflow for relative quantum yield determination.
Detailed Application Protocol
This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of a test compound using the relative method.
Materials and Equipment
-
Spectrofluorometer with spectral correction capabilities
-
UV-Vis spectrophotometer
-
Quartz cuvettes (10 mm path length)[5]
-
Volumetric flasks and pipettes for accurate dilutions
-
High-purity solvents (spectroscopic grade)[4]
-
Fluorescence quantum yield standard
-
Test compound
Step 1: Selection of a Suitable Quantum Yield Standard
The choice of the standard is crucial for an accurate quantum yield determination. The ideal standard should exhibit the following characteristics:
-
Known and reliable quantum yield: The ΦST value should be well-documented in the literature.
-
Spectral overlap: The absorption spectrum of the standard should overlap with that of the test compound to allow for excitation at the same wavelength.[5] The emission spectrum of the standard should also be in a similar region to the test sample to minimize wavelength-dependent biases in the detector response.[6]
-
Photochemical stability: The standard should be stable under the experimental conditions and not undergo photobleaching.
-
Solubility: The standard should be soluble in the same solvent as the test compound, if possible. If different solvents are used, their refractive indices must be known.[7]
Table 1: Common Fluorescence Quantum Yield Standards [6][8]
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦST) |
| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.58 |
| Fluorescein | 0.1 M NaOH | 496 | 521 | 0.95 |
| Rhodamine 6G | Ethanol | 488 | 525 | 0.95 |
| Rhodamine B | Water | 514 | 572 | 0.31 |
| Cresyl Violet | Methanol | 580 | 620 | 0.53 |
| POPOP | Cyclohexane | 300 | 420 | 0.97 |
Step 2: Sample Preparation
-
Solvent Selection: Use spectroscopic grade solvents to minimize background fluorescence and absorption.[4] If possible, use the same solvent for both the standard and the test compound.
-
Stock Solution Preparation: Prepare concentrated stock solutions of both the standard and the test compound in the chosen solvent. Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions for both the standard and the test compound from their respective stock solutions. The concentrations should be adjusted to yield absorbance values in the range of 0.01 to 0.1 at the chosen excitation wavelength.[4][5] This is critical to avoid the inner filter effect, where at higher concentrations, the emitted fluorescence is reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield.[5]
Step 3: Absorbance Measurements
-
Record the UV-Vis absorption spectra for all the prepared solutions (standard and test) and the pure solvent (as a blank).
-
Determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The λex should be a wavelength where both the standard and the test compound absorb light.
Step 4: Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the same λex used for the absorbance measurements.
-
Record the fluorescence emission spectra for all the prepared solutions. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, integration time, and detector voltage) for both the standard and the test samples to ensure comparability.[7]
-
Record the fluorescence spectrum of the pure solvent to account for any background signal.
Step 5: Data Analysis and Calculation
-
Correct for Solvent Background: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's fluorescence spectrum.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot the Data: For both the standard and the test compound, create a plot of the integrated fluorescence intensity versus the absorbance at λex.
-
Determine the Gradients: Perform a linear regression analysis for each data set to obtain the slope (gradient) of the line. The plot should be linear and pass through the origin. A good linear fit (R2 > 0.99) is indicative of the absence of significant inner filter effects.
-
Calculate the Quantum Yield: Use the following formula to calculate the quantum yield of the test sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [2][5]
If the same solvent is used for both the standard and the test sample, the refractive index term (ηX2 / ηST2) becomes 1 and can be omitted.
Self-Validating Protocol and Trustworthiness
To ensure the reliability of the determined quantum yield, a cross-calibration of standards is highly recommended.[5] This involves using two different well-characterized standards (Standard A and Standard B). First, determine the quantum yield of Standard B using Standard A as the reference. The calculated value should be within ±10% of the literature value for Standard B.[5] This validates the experimental setup and procedure. Subsequently, the validated setup can be used to measure the quantum yield of the unknown test compound.
Common Pitfalls and Troubleshooting
-
Inner Filter Effect: As mentioned, high absorbance values (>0.1) can lead to inaccurate results. Always work in the linear range of the absorbance vs. fluorescence intensity plot.[5][6]
-
Solvent Impurities: Fluorescent impurities in the solvent can contribute to the background signal. Using high-purity, spectroscopic grade solvents is essential.[4]
-
Photobleaching: Some fluorescent compounds are susceptible to photodegradation upon prolonged exposure to the excitation light. Minimize exposure time and use the lowest necessary excitation intensity.
-
Oxygen Quenching: Dissolved oxygen can quench the fluorescence of some compounds, particularly phosphorescent ones.[7] For such samples, deoxygenating the solutions by bubbling with an inert gas (e.g., nitrogen or argon) may be necessary.
-
Instrumental Artifacts: Ensure that the spectrofluorometer's emission detector is corrected for its wavelength-dependent response. Using an uncorrected instrument will lead to significant errors, especially if the emission profiles of the standard and the test compound are different.
Conclusion
The accurate determination of fluorescence quantum yield is a critical step in the characterization of fluorescent compounds for a wide range of applications. The relative method, when performed with care and attention to detail, provides a reliable and accessible means of obtaining this crucial photophysical parameter. By following the detailed protocol outlined in this application note, researchers can confidently measure the quantum yield of their fluorescent compounds, enabling informed decisions in their research and development endeavors.
References
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
- Resch-Genger, U., Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Geddes, C.D., Lakowicz, J.R. (eds) Topics in Fluorescence Spectroscopy. Springer, New York, NY.
-
Wikipedia. (2023, December 1). Quantum yield. Retrieved from [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]
- Dang, V. Q., & Teets, T. S. (2025).
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
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Application Notes and Protocols for G-Protein-Coupled Receptor Kinase (GRK) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of GRKs in Cellular Signaling and Disease
G-protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in signal transduction. The desensitization of GPCRs, a crucial mechanism to prevent overstimulation, is primarily mediated by a family of serine/threonine kinases known as G-protein-coupled receptor kinases (GRKs).[1][2] Upon agonist binding and GPCR activation, GRKs are recruited to the plasma membrane where they phosphorylate the intracellular domains of the activated receptor.[1][2] This phosphorylation event serves as a high-affinity docking site for arrestin proteins, which sterically hinder further G-protein coupling, leading to the termination of G-protein-mediated signaling.[1] This process of desensitization is fundamental for maintaining cellular homeostasis.
Dysregulation of GRK activity has been implicated in a multitude of pathological conditions, including heart failure, hypertension, cancer, and metabolic disorders.[3] For instance, elevated levels of GRK2 are associated with the progression of heart failure by desensitizing β-adrenergic receptors, which are crucial for cardiac function.[3] Consequently, GRKs have emerged as attractive therapeutic targets for the development of novel drugs. This guide provides a comprehensive overview of the key methodologies and detailed protocols for studying GRK inhibition, empowering researchers to identify and characterize novel GRK inhibitors.
Understanding the Landscape of GRK Inhibition Assays
The selection of an appropriate assay for screening and characterizing GRK inhibitors is paramount and depends on the specific research question, available resources, and desired throughput. Assays can be broadly categorized into two main types: biochemical (in vitro) assays and cell-based assays.
-
Biochemical Assays: These assays utilize purified, recombinant GRK enzymes and substrates to directly measure the catalytic activity of the kinase and its inhibition. They are instrumental for determining the potency (e.g., IC50 values) and mechanism of action of inhibitors in a controlled environment.
-
Cell-Based Assays: These assays are performed in a more physiologically relevant context, using living cells to assess the effect of inhibitors on GRK function within the intricate cellular signaling network. They are crucial for evaluating inhibitor permeability, cellular potency, and potential off-target effects.
This guide will provide detailed protocols for the most robust and widely used assays in both categories.
Biochemical Assays for Direct Measurement of GRK Inhibition
The Gold Standard: In Vitro Kinase Assay with Radiolabeled ATP
This traditional yet highly sensitive and direct assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate by the GRK enzyme.[4] Rhodopsin, a well-characterized GPCR, is often used as a physiological substrate.[1]
Causality Behind Experimental Choices:
-
[γ-³²P]ATP: The use of gamma-labeled ATP ensures that only the terminal phosphate group, which is transferred by the kinase, is radioactive.
-
Rhodopsin: As a native substrate for GRK1, rhodopsin provides a physiologically relevant context for the kinase activity. Light activation of rhodopsin is a critical step to expose the phosphorylation sites for GRKs.[1]
-
SDS-PAGE and Autoradiography: Separation of the reaction components by size using SDS-PAGE followed by autoradiography allows for the specific visualization and quantification of the phosphorylated substrate.
Protocol 1: In Vitro GRK Kinase Assay using [γ-³²P]ATP and Rhodopsin
Materials:
-
Purified recombinant GRK enzyme (e.g., GRK2, GRK5)
-
Purified rhodopsin from rod outer segments (ROS)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Assay Buffer (5X): 100 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM EDTA
-
ATP (10 mM stock)
-
Dithiothreitol (DTT, 1 M stock)
-
4X SDS-PAGE sample buffer
-
Deionized water (ddH₂O)
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare the Kinase Reaction Master Mix (on ice): For a 25 µL final reaction volume, prepare a master mix containing:
-
5 µL of 5X Kinase Assay Buffer
-
2.5 µL of 100 µM ATP
-
0.5 µL of [γ-³²P]ATP (~10 µCi/µL)
-
ddH₂O to a final volume of 15 µL per reaction.
-
-
Prepare Inhibitor Dilutions: Serially dilute the test inhibitor in the desired solvent (e.g., DMSO) and then into the Kinase Assay Buffer. Add 2.5 µL of the diluted inhibitor to the reaction tubes. For the no-inhibitor control, add 2.5 µL of the buffer with the corresponding solvent concentration.
-
Add GRK Enzyme: Dilute the purified GRK enzyme in 1X Kinase Assay Buffer to the desired final concentration (e.g., 20-50 nM). Add 2.5 µL of the diluted enzyme to each reaction tube.
-
Initiate the Reaction with Substrate:
-
Under dim red light, resuspend the purified rhodopsin in 1X Kinase Assay Buffer to a final concentration of 1-2 mg/mL.
-
To start the kinase reaction, add 5 µL of the rhodopsin suspension to each tube.
-
Immediately expose the reactions to light (e.g., a bright lamp) to activate the rhodopsin.
-
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range of phosphorylation.
-
Stop the Reaction: Terminate the reaction by adding 10 µL of 4X SDS-PAGE sample buffer.
-
Detection and Quantification:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Quantify the radioactive signal in the band corresponding to rhodopsin using a phosphorimager and appropriate software.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
High-Throughput Screening with TR-FRET Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful, non-radioactive alternative for HTS of kinase inhibitors. The LanthaScreen™ Eu Kinase Binding Assay is a common example.[5][6] This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.
Causality Behind Experimental Choices:
-
TR-FRET Principle: The use of a long-lifetime europium (Eu) chelate as the donor fluorophore allows for a time-gated measurement, which significantly reduces background fluorescence and enhances assay sensitivity.[7]
-
Competitive Binding Format: This format allows for the identification of inhibitors that bind to the ATP-binding site of the kinase.
-
Homogeneous Assay: The "mix-and-read" format without separation steps makes it highly amenable to automation and high-throughput screening.
Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) recombinant GRK enzyme
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
TR-FRET Dilution Buffer
-
Test compounds
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the GRK enzyme and the Eu-labeled antibody in TR-FRET Dilution Buffer. The optimal concentrations should be determined empirically through titration experiments as recommended by the manufacturer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET Dilution Buffer.
-
Prepare serial dilutions of the test compounds at 4X the final desired concentration.
-
-
Assay Assembly (in a 384-well plate):
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[6]
-
Detection: Read the plate on a TR-FRET-enabled plate reader. Set the instrument to excite at ~340 nm and measure the emission at both 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor). A delay time of 100 µs and an integration time of 200 µs are typical starting points.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data to the no-inhibitor (0% inhibition) and high-concentration inhibitor (100% inhibition) controls.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays for Assessing GRK Inhibition in a Physiological Context
Monitoring GPCR Desensitization: β-Arrestin Recruitment Assays
Since GRK-mediated phosphorylation is the prerequisite for β-arrestin binding, measuring the recruitment of β-arrestin to an activated GPCR is a robust and physiologically relevant readout for GRK activity. The DiscoverX PathHunter® β-Arrestin assay is a widely used platform for this purpose.[8][9]
Causality Behind Experimental Choices:
-
Enzyme Fragment Complementation (EFC): This technology provides a highly sensitive and quantitative method to measure protein-protein interactions. The reconstitution of the β-galactosidase enzyme upon β-arrestin recruitment to the GPCR results in a luminescent signal.
-
Live-Cell Format: This assay provides insights into the inhibitor's ability to cross the cell membrane and engage its target in a cellular environment.
-
Universal Applicability: This assay principle can be applied to virtually any GPCR, making it a versatile tool for studying GRK-dependent desensitization.[10]
Protocol 3: PathHunter® β-Arrestin Recruitment Assay
Materials:
-
PathHunter® cell line co-expressing a GPCR tagged with a ProLink™ (PK) fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase
-
Cell plating reagent
-
Agonist for the target GPCR
-
Test inhibitors
-
PathHunter® Detection Reagents
-
White, clear-bottom 96- or 384-well cell culture plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add the diluted inhibitors to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare the GPCR agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of both potentiation and inhibition.
-
Add the agonist to the wells containing the pre-incubated inhibitors.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.[8][11]
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature.[11]
-
-
Measurement: Read the luminescence signal using a plate-based luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a control with a known saturating concentration of a standard inhibitor (100% inhibition). Calculate the IC50 values by fitting the data to a dose-response curve.
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for the interpretation of inhibitor activity and selectivity.
Quantitative Data Summary
Summarize the potency of inhibitors against different GRK isoforms in a tabular format.
| Inhibitor | GRK1 IC50 (nM) | GRK2 IC50 (nM) | GRK3 IC50 (nM) | GRK5 IC50 (nM) | GRK6 IC50 (nM) | Selectivity Score (S₁₀) at 1 µM |
| Compound A | 1500 | 25 | 45 | 2500 | 3000 | 0.4 |
| Compound B | >10000 | 8500 | 9200 | 50 | 85 | 0.4 |
| Compound C | 120 | 150 | 180 | 210 | 250 | 1.0 |
IC50 values were determined using the in vitro radiolabeled kinase assay. The Selectivity Score (S₁₀) is calculated as the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested.
Calculating and Interpreting the Selectivity Score
A selectivity score provides a quantitative measure of an inhibitor's specificity.[12] A common method is the S(x) score, which is the number of kinases inhibited by more than a certain percentage (e.g., 90%) at a fixed concentration (e.g., 1 µM), divided by the total number of kinases tested. A lower score indicates higher selectivity.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are invaluable tools for illustrating complex biological processes and experimental procedures.
GRK-Mediated GPCR Desensitization Pathway
Caption: GRK-mediated desensitization of a GPCR.
Experimental Workflow for In Vitro GRK Inhibition Assay
Caption: Workflow for the radiolabeled in vitro GRK kinase assay.
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the identification and characterization of novel GRK inhibitors. The combination of direct biochemical assays and physiologically relevant cell-based assays is essential for a comprehensive understanding of inhibitor potency, selectivity, and cellular efficacy. As our understanding of the nuanced roles of different GRK isoforms in health and disease continues to grow, the development of isoform-selective inhibitors holds immense therapeutic promise. The application of these detailed protocols will undoubtedly accelerate the discovery of new chemical entities that can modulate GRK activity and ultimately lead to the development of innovative therapies for a wide range of human diseases.
References
- Gurevich, V. V., & Gurevich, E. V. (2019). The new era of GPCR signaling: new opportunities for new drugs. Trends in Pharmacological Sciences, 40(7), 446-457.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
- Penela, P., Murga, C., & Mayor, F., Jr. (2019). G protein-coupled receptor kinase 2 (GRK2) as a potential therapeutic target. Pharmacological Research, 142, 1-10.
- Tesmer, J. J. G. (2012). Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases. Methods in Enzymology, 505, 19-38.
- Homan, K. T., & Tesmer, J. J. (2014). Structures of rhodopsin in complex with G protein-coupled receptor kinase 1. Cell, 159(3), 569-578.
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DiscoverX Corporation. (n.d.). PathHunter™ eXpress β-Arrestin Assays. Retrieved from [Link]
- Elias Adriaenssens, Thanh Ngoc Nguyen, Justyna Sawa-Makarska, Grace Khuu, Martina Schuschnig, Stephen Shoebridge, Marvin. Skulsuppaisarn, Emily Maria Watts, Kitti Dora Csalyi, Benjamin Scott Padman, Michael Lazarou, Sascha Martens (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology. doi: 10.1038/s41594-024-01338-y
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
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Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]
- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
- Waldschmidt, H. V., Homan, K. T., & Tesmer, J. J. (2014). Molecular basis for small molecule inhibition of G protein-coupled receptor kinases. ACS Chemical Biology, 9(12), 2735-2744.
- Schlegel, J., Redel, A., & Knaus, U. G. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55504.
- Komolov, K. E., & Benovic, J. L. (2018). Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors. Journal of Molecular Biology, 430(21), 4087-4097.
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Karra, A. S., Stippec, S., & Cobb, M. H. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. Retrieved from [Link]
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DiscoverX Corporation. (n.d.). PathHunter™ eXpress β-Arrestin Human and Ortholog GPCR Assays. Retrieved from [Link]
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
- Zaytsev, A. V., Seger, C., Tria, G. S., & Trieselmann, N. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11939-E11948.
- White, J. F., Grodnitzky, J. A., Jameson, M. J., Johnson, J. L., Kett, J. C., & Nanamori, M. (2013). G Protein-Coupled Receptor Kinase 2 (GRK2) and 5 (GRK5) Exhibit Selective Phosphorylation of the Neurotensin Receptor in Vitro. Biochemistry, 52(45), 7969-7979.
- Stallaert, W., Christopoulos, A., & Bouvier, M. (2011).
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Graphviz. (2024). DOT Language. Retrieved from [Link]
- Alessi, D. R., & D'Andrea, A. (2022).
- van der Wouden, E. J., van Vlijmen, H. W., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
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DiscoverX Corporation. (n.d.). PathHunter® eXpress β-Arrestin GIPR CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]
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von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]
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Computational Linguistics @ Illinois. (2017). Creating graphviz graphs using dot. YouTube. Retrieved from [Link]
- Pitcher, J. A., Tesmer, J. J. G., Freeman, J. L. R., Kozasa, T., & Lefkowitz, R. J. (1999). Feedback Inhibition of G Protein-coupled Receptor Kinase 2 (GRK2) Activity by Extracellular Signal-regulated Kinases. Journal of Biological Chemistry, 274(49), 34531-34534.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Benzoxazole-Based Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with benzoxazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, step-by-step protocols to enhance the solubility of these promising but often problematic molecules.
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the inherent aromatic and heterocyclic nature of the benzoxazole ring system often leads to poor aqueous solubility, a significant hurdle in preclinical and clinical development. This guide will equip you with the foundational knowledge and experimental know-how to systematically diagnose and overcome these solubility issues.
Part 1: Understanding the Root of the Problem - Why Are Benzoxazoles Poorly Soluble?
The solubility of a compound is governed by its physicochemical properties, primarily its polarity and crystal lattice energy. Benzoxazole and its derivatives often exhibit low aqueous solubility due to a combination of factors:
-
Aromaticity and Planarity: The fused benzene and oxazole rings create a planar, aromatic system. This structure promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that is difficult for water molecules to disrupt.
-
Hydrophobicity: The benzoxazole core is predominantly hydrophobic. While the nitrogen and oxygen atoms in the oxazole ring can participate in hydrogen bonding, the large nonpolar surface area of the benzene ring often dominates, leading to unfavorable interactions with water.
-
Lack of Ionizable Groups: Many benzoxazole derivatives lack readily ionizable functional groups, making their solubility independent of pH within the physiological range. For compounds that do possess ionizable groups, their solubility can be significantly influenced by pH.
This understanding of the underlying causes of poor solubility is crucial for selecting the most appropriate enhancement strategy.
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
FAQ 1: My benzoxazole compound is "insoluble" in aqueous buffers. Where do I start?
Answer: The first step is to quantify the "insolubility." A compound's solubility is a finite value, even if it's very low. Determining a baseline solubility will allow you to measure the effectiveness of any enhancement strategy.
Initial Assessment Workflow:
Caption: Troubleshooting compound precipitation in assays.
FAQ 4: I need to formulate my benzoxazole derivative for in vivo studies. What are the most promising approaches?
Answer: For in vivo administration, especially oral, enhancing both solubility and dissolution rate is critical for achieving adequate bioavailability. More advanced formulation strategies are often required.
Promising In Vivo Formulation Strategies:
-
Solid Dispersions: In this approach, the crystalline drug is dispersed in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid dispersion. This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
Preparation Methods: Spray drying, hot-melt extrusion.
-
-
Nanosuspensions: The drug is formulated as a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers. The small particle size dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Prodrug Approach: This involves chemically modifying the benzoxazole compound to attach a hydrophilic moiety, creating a water-soluble prodrug. The prodrug is inactive but is converted back to the active parent drug in the body through enzymatic or chemical cleavage. This is a powerful but more resource-intensive strategy.
Comparison of In Vivo Formulation Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Solid Dispersion | Amorphous form in a hydrophilic matrix | Significant increase in apparent solubility and dissolution rate | Potential for recrystallization over time, affecting stability |
| Nanosuspension | Increased surface area due to small particle size | High drug loading, suitable for parenteral and oral delivery | Requires specialized equipment (e.g., high-pressure homogenizer) |
| Prodrug | Chemical modification to a more soluble form | Can dramatically increase aqueous solubility and bioavailability | Requires significant medicinal chemistry effort; potential for altered pharmacology |
FAQ 5: Can I use pH adjustment to improve the solubility of my benzoxazole compound?
Answer: This depends on the presence of an ionizable functional group on your molecule. The benzoxazole ring itself is weakly basic. If your derivative contains an acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, its solubility will be pH-dependent.
-
For acidic compounds: Solubility will increase at higher pH (above the pKa) as the compound is deprotonated to form a more soluble salt.
-
For basic compounds: Solubility will increase at lower pH (below the pKa) as the compound is protonated to form a more soluble salt.
It's important to note that the benzoxazole ring can undergo hydrolysis, and the rate of this degradation can also be pH-dependent. Therefore, a balance must be struck between enhancing solubility and maintaining chemical stability.
Step-by-Step Protocol: Determining the pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10).
-
Solubility Measurement: Determine the solubility of your compound in each buffer using the shake-flask method.
-
Data Analysis: Plot solubility versus pH. This profile will identify the pH at which your compound is most soluble.
Part 3: In-Depth Experimental Protocols
Protocol 1: Preparation of a Benzoxazole-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin derivative with high water solubility and low toxicity.
Materials:
-
Benzoxazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Prepare a Saturated HP-β-CD Solution: Dissolve HP-β-CD in deionized water to create a concentrated solution (e.g., 40% w/v).
-
Add the Benzoxazole Compound: Add an excess of the benzoxazole derivative to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution to remove the undissolved compound.
-
Lyophilization: Freeze-dry the clear filtrate to obtain a solid powder of the benzoxazole-HP-β-CD inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the melting endotherm of the drug in DSC and the changes in the chemical shifts in NMR are indicative of complex formation.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for laboratory-scale preparation of solid dispersions.
Materials:
-
Benzoxazole derivative
-
Hydrophilic polymer (e.g., PVP K30)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture that dissolves both the drug and the polymer)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the benzoxazole derivative and the polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent phase separation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterization: Analyze the solid dispersion to confirm its amorphous nature using DSC (absence of a melting peak for the drug) and PXRD (absence of diffraction peaks).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
comparative study of different approaches used for solubility enhancement of poorly water. (n.d.). Panacea Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). PubMed. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). National Institutes of Health. [Link]
-
Effect of pH on first-order rate constant for the hydrolysis of... (n.d.). ResearchGate. [Link]
-
Prodrug approaches for enhancing the bioavailability of drugs with low solubility. (2009). PubMed. [Link]
-
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF. (2025). ResearchGate. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Medicinal Chemistry Research. [Link]
-
Micellar solubilization of drugs. (2005). University of Alberta. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). n.d. [Link]
-
(PDF) The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). ResearchGate. [Link]
-
(PDF) Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate. [Link]
-
Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. (n.d.). SciELO. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. [Link]
-
“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (n.d.). Jetir.Org. [Link]
-
Novel strategies for the formulation and processing of poorly water-soluble drugs. (n.d.). PubMed. [Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed. [Link]
-
Cyclodextrin Dispersion of Mebendazole and Flubendazole Improves In Vitro Antiproliferative Activity. (n.d.). MDPI. [Link]
-
(PDF) Micellar solubilization of drugs. (2025). ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). IJSRP. [Link]
-
1253-1261 Research Article Synthesis of some benzoxazole derivatives. (n.d.). JOCPR. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). Utrecht University. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). JOCPR. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). National Institutes of Health. [Link]
-
Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. (n.d.). ResearchGate. [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). ResearchGate. [Link]
-
Enhancement of Solubility of Albendazole by Inclusion Complexation with Nanosponges and β-Cyclodextrin. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. (n.d.). National Institutes of Health. [Link]
-
Benzoxazole. (n.d.). Wikipedia. [Link]
-
Advanced prodrug approaches for neurodegenerative diseases. (2023). Cerrado Publishing. [Link]
-
Naturally occurring benzoxazoles 1–2 and 4–5, and synthetic derivative... (n.d.). ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
Technical Support Center: Purification of Benzoxazole Derivatives
Welcome to the technical support center for the purification of benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity benzoxazole compounds. Here, we move beyond simple protocols to address the "why" behind experimental choices and provide robust troubleshooting strategies to overcome common purification hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of benzoxazole derivatives, providing concise answers and foundational knowledge.
Q1: What are the most common impurities I should expect in my crude benzoxazole product?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, common impurities include:
-
Unreacted Starting Materials: Such as the parent o-aminophenol and the corresponding aldehyde, carboxylic acid, or other coupling partner.
-
Incompletely Cyclized Intermediates: For example, the Schiff base formed between an o-aminophenol and an aldehyde may persist if cyclization is not complete.
-
Byproducts of the Reaction: Depending on the reagents used, byproducts can vary. For instance, reactions using polyphosphoric acid (PPA) can lead to colored polymeric impurities that are sometimes difficult to remove[1].
-
Reagents and Catalysts: Residual catalysts or reagents, such as acids, bases, or metal catalysts, may also be present[2].
Q2: How do I choose between recrystallization and column chromatography for my benzoxazole derivative?
A2: The choice between these two primary purification techniques depends on the nature of your compound and the impurities present.
-
Recrystallization is ideal when your desired compound is a solid and the impurities have different solubility profiles. It is a cost-effective and scalable method, particularly for removing small amounts of impurities from a large amount of product. A successful recrystallization can yield highly pure crystalline material.
-
Column Chromatography is a more versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. It is the method of choice when:
-
Your compound is an oil or a low-melting solid.
-
Impurities have similar solubility to your product.
-
You are separating a complex mixture of products.
-
Q3: My benzoxazole derivative has a phenolic hydroxyl group. Are there any special considerations for its purification?
A3: Yes, the presence of a phenolic hydroxyl group introduces the possibility of using acid-base extraction to remove acidic or basic impurities. For instance, if your crude product contains unreacted o-aminophenol (which is basic) or an unreacted carboxylic acid (which is acidic), an acid-base workup can be highly effective. The general strategy involves dissolving the crude product in an organic solvent and washing with an aqueous acid to remove basic impurities, followed by a wash with an aqueous base to remove acidic impurities[3].
Q4: What analytical techniques should I use to assess the purity of my final benzoxazole product?
A4: A combination of analytical techniques is recommended to confirm the purity and structure of your benzoxazole derivative:
-
Thin-Layer Chromatography (TLC): An essential technique for monitoring reaction progress and assessing the purity of column chromatography fractions. A single spot on TLC in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is one of the most powerful tools for assessing purity. The absence of impurity peaks in the NMR spectra is a strong indicator of high purity[4].
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound[5].
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in your molecule[4].
-
Melting Point Analysis: A sharp melting point range for a crystalline solid is a classic indicator of high purity.
Section 2: Troubleshooting Guides
This section provides practical, in-depth solutions to common problems encountered during the purification of benzoxazole derivatives.
Troubleshooting Recrystallization
Q: My benzoxazole derivative won't crystallize from the chosen solvent system. What should I do?
A: This is a common challenge. Here's a systematic approach to induce crystallization:
-
Introduce a Seed Crystal: If you have a small amount of pure product from a previous batch, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.
-
Increase the Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound.
-
Cool the Solution Slowly: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer[6]. A multi-stage cooling process can be beneficial, for instance, cooling to an intermediate temperature before further cooling[6].
-
Try a Different Solvent System: Your compound may be too soluble in the chosen solvent. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with different solvents or solvent mixtures. For some benzoxazoles, mixtures like acetone/acetonitrile or ethyl acetate/heptane have been used successfully[6].
Q: My compound "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some remedies:
-
Lower the Temperature of Saturation: Use more solvent to create a more dilute solution. This will lower the temperature at which the solution becomes saturated, which may be below the melting point of your compound.
-
Change the Solvent System: Switch to a solvent with a lower boiling point.
-
Re-dissolve and Cool Slowly: If your compound has oiled out, try to redissolve it by heating and then cool the solution very slowly, perhaps with gentle agitation.
Troubleshooting Column Chromatography
Q: My benzoxazole derivative is not separating from an impurity on the silica gel column. What are my options?
A: Co-elution can be frustrating. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: This is the most critical parameter.
-
Decrease the Polarity: If your compound and the impurity are eluting too quickly, decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio).
-
Increase the Polarity: If your compounds are sticking to the column, a slight increase in polarity might help.
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane or acetone can change the elution order. A common mobile phase for benzoxazoles is a mixture of acetone and petroleum ether[7].
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivities compared to standard silica gel.
-
Check for Compound Degradation: Benzoxazoles can be sensitive to the acidic nature of silica gel. If you suspect your compound is degrading on the column, you can use deactivated silica gel (treated with a small amount of a base like triethylamine in the eluent).
Q: I see streaks instead of clean bands on my column. What is causing this?
A: Streaking, or "tailing," can be caused by several factors:
-
Overloading the Column: Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Poor Solubility in the Mobile Phase: If your compound is not very soluble in the mobile phase, it can cause tailing. Ensure your crude material is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
-
Acidity of Silica Gel: As mentioned earlier, the acidic nature of silica can interact with basic compounds, causing tailing. Adding a small amount of a volatile base like triethylamine or pyridine to your eluent can often resolve this issue.
Section 3: Experimental Protocols
Here are detailed, step-by-step protocols for the most common purification techniques for benzoxazole derivatives.
Protocol 1: Recrystallization of a Substituted Benzoxazole
This protocol is adapted from a procedure used for the purification of 2-(3-fluoro-4-hydroxyphenyl)-7-vinyl-benzoxazol-5-ol[6].
-
Dissolution: In a flask, dissolve the crude benzoxazole derivative in a suitable solvent (e.g., acetone) at an elevated temperature (e.g., 50-60 °C) until a clear solution is obtained.
-
Addition of Anti-Solvent (if necessary): If using a two-solvent system, slowly add the anti-solvent (e.g., acetonitrile) while maintaining the elevated temperature.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the solution can then be cooled further in an ice bath or refrigerator (e.g., 0-5 °C) for a period of time (e.g., 1-1.5 hours)[6].
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general procedure based on methods described for the purification of various benzoxazole derivatives[7][8].
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of acetone and petroleum ether)[7].
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve the crude benzoxazole derivative in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the packed silica gel.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Monitoring:
-
Monitor the elution of the compounds by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified benzoxazole derivative.
-
Section 4: Visualizations and Data
Purification Workflow for Benzoxazole Derivatives
Caption: A decision-making workflow for the purification of benzoxazole derivatives.
Common Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase (Eluent System) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | A versatile system for a wide range of benzoxazole derivatives. The ratio is adjusted based on the polarity of the compound. |
| Silica Gel | Acetone / Petroleum Ether | Effective for certain 2-substituted benzoxazoles[7]. |
| Silica Gel | Dichloromethane / Methanol | Used for more polar benzoxazole derivatives. A small amount of methanol significantly increases the eluent strength. |
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. (WO2006096624A1).
- Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- Asati, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83.
- Pattan, S. R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(1).
- Li, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1438-1444.
- JETIR. (2019).
- RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 27345-27369.
- PubMed Central. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 124, 724-734.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from a relevant BenchChem technical guide.
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stability of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol under UV irradiation
Prepared by: Senior Application Scientist, Advanced Chemical Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol under UV irradiation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to conduct robust and reliable photostability studies.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical photostability of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol?
A1: While specific photostability data for 5-(1,3-Benzoxazol-2-yl)-2-pyridinol is not extensively documented in publicly available literature, we can infer its potential behavior based on its chemical structure. The molecule contains a benzoxazole ring system, a class of compounds known to be UV absorbers.[1] This property is why related structures, like 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), are used as UV stabilizers in polymers to prevent photodegradation.[1][2]
However, the ability to absorb UV radiation is the first step in a photochemical reaction.[3] For a molecule to be considered photolabile, the absorbed energy must induce a chemical change. The extended π-conjugation in 5-(1,3-Benzoxazol-2-yl)-2-pyridinol, which is responsible for its UV absorbance, also makes it susceptible to photochemical reactions. Therefore, it is critical to experimentally determine its photostability rather than assuming it based on its UV-absorbing properties.
Q2: What are the primary international guidelines I should follow for photostability testing?
A2: The most authoritative and widely accepted guidelines for photostability testing of new active substances and medicinal products are the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines, specifically ICH Q1B .[4][5] These guidelines detail the recommended light sources, exposure levels, sample presentation, and testing strategies for both forced degradation and confirmatory studies. Adherence to these guidelines is essential for regulatory submissions and ensures the generation of high-quality, reproducible data.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound?
A3: The primary analytical technique for quantifying the parent compound and its degradation products is High-Performance Liquid Chromatography (HPLC) , typically with a UV detector. A well-developed, stability-indicating HPLC method is crucial. This method should be able to separate the parent peak from all potential degradation products and from any excipients if you are working with a formulation.
UV-Visible spectrophotometry is also a valuable tool.[6][7] It can be used for a preliminary assessment of changes in the absorbance spectrum upon UV exposure and to determine the compound's maximum absorption wavelength (λmax), which is important for understanding which wavelengths of light are most likely to cause degradation.[8]
For the identification of unknown degradation products, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9][10][11]
Q4: What are the potential photodegradation pathways for this molecule?
A4: Based on the chemistry of related heterocyclic compounds, several degradation pathways can be hypothesized. The benzoxazole and pyridinol rings are the most likely sites for photochemical reactions. Potential degradation mechanisms could include:
-
Photo-oxidation: The electron-rich heterocyclic rings may be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts.
-
Photodimerization or Polymerization: Excited-state molecules can sometimes react with ground-state molecules to form dimers or oligomers.
-
Rearrangement Reactions: UV energy can sometimes induce molecular rearrangements, leading to the formation of isomers.
The following diagram illustrates a hypothetical degradation pathway. It is crucial to experimentally confirm the identity of any degradation products using techniques like LC-MS.
Caption: Hypothetical photodegradation pathways.
Troubleshooting Guide
Q: My compound is degrading in the dark control sample. What could be the cause?
A: Degradation in a dark control, which is protected from light (e.g., wrapped in aluminum foil), indicates that the degradation is not photolytically induced.[4] You should investigate other stability issues:
-
Thermal Degradation: The ICH Q1B guideline recommends maintaining appropriate temperature control during photostability studies to minimize the effect of localized temperature changes.[4] High-intensity lamps can generate significant heat. Ensure your experimental setup includes temperature monitoring and, if necessary, cooling.
-
Oxidative Degradation: The compound may be sensitive to atmospheric oxygen. Consider conducting your experiment under an inert atmosphere (e.g., nitrogen) to see if this prevents degradation in the dark control.[5]
-
Hydrolysis: If your compound is in solution, it may be susceptible to hydrolysis depending on the pH of the solvent. Ensure the purity of your solvent and consider using buffered solutions if pH is a critical factor.
Q: I am observing color changes in my sample after UV exposure, but the HPLC analysis shows minimal degradation. Why?
A: This is a common observation and can be attributed to several factors:
-
Formation of Highly Chromophoric Degradants: It is possible that a very small amount of the parent compound is converting into one or more degradation products that have a much higher molar absorptivity in the visible light range than the parent compound. This can lead to a visible color change even with less than 1% degradation.
-
Insensitivity of the Analytical Method: Your HPLC method may not be sensitive enough to detect the low levels of degradation products being formed. Check the detection limit and quantitation limit of your method for potential degradants.
-
Wavelength of Detection: Ensure that the detection wavelength used in your HPLC method is appropriate for both the parent compound and the potential degradation products. It is advisable to use a photodiode array (PDA) detector to monitor the spectra of all eluting peaks.
Q: My results are not reproducible between experiments. What are the key parameters to control?
A: Reproducibility is key to a valid stability study. Lack of reproducibility is often due to poor control over experimental parameters. Here are the critical factors to standardize:
-
Light Source and Intensity: The spectral distribution and intensity of your light source must be consistent.[4] Use a calibrated radiometer/lux meter to measure and record the light intensity before and during each experiment.[5] The distance from the light source to the sample must be precisely the same for all experiments.
-
Sample Presentation: The way you present your sample to the light source is critical. For solid samples, the thickness of the powder bed should be uniform and not more than 3 mm.[5] For solutions, the path length of the container (e.g., quartz cuvette) and the concentration must be consistent.
-
Temperature: As mentioned earlier, temperature must be controlled and monitored.
-
Solvent Purity: Impurities in solvents can act as photosensitizers or quenchers, altering the degradation rate. Use high-purity, HPLC-grade solvents.
The following diagram illustrates a standardized workflow for a photostability study, emphasizing the control of these key parameters.
Caption: Standardized workflow for photostability testing.
Experimental Protocols
The following protocols are based on the ICH Q1B guidelines and represent best practices for conducting photostability studies.[4][5]
Protocol 1: Forced Degradation Study
Objective: To evaluate the overall photosensitivity of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol, generate potential degradation products for analytical method development, and elucidate degradation pathways.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound in a suitable inert solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 0.1 mg/mL). The solvent should be transparent in the UV range of the light source.
-
Place the solution in a chemically inert and transparent container, such as a quartz cuvette.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
-
Light Exposure:
-
Use a light source capable of emitting both visible and UV light, such as a xenon lamp or a metal halide lamp, designed to produce an output similar to the D65/ID65 emission standard.[4]
-
Expose the sample to a significantly higher light intensity than that used for confirmatory studies to accelerate degradation. The exposure should be continued until significant degradation (e.g., 5-20%) is observed or for a sufficiently long duration to prove stability under these harsh conditions.
-
Maintain the dark control sample under the same temperature conditions as the exposed sample.
-
-
Analysis:
-
At specified time points, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC-PDA method.
-
Monitor for the appearance of new peaks, changes in the parent peak area, and any changes in the UV spectrum.
-
If significant degradation is observed, use LC-MS to obtain mass information on the degradation products to aid in their identification.
-
Protocol 2: Confirmatory Photostability Study
Objective: To determine if light exposure results in an unacceptable change in the compound under standardized conditions, providing information for handling, packaging, and labeling.
Methodology:
-
Sample Preparation:
-
Prepare samples of the solid compound by spreading a thin layer (not more than 3 mm) in a suitable container (e.g., a glass petri dish).[5]
-
If testing in solution, prepare as described in the forced degradation study.
-
Prepare dark control samples for each condition.
-
-
Light Exposure Conditions (ICH Q1B):
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[3][4]
-
This can be achieved using one of the following options:
-
Option 1: A light source designed to produce an output similar to the D65/ID65 standard (e.g., artificial daylight fluorescent lamp, xenon, or metal halide lamp).
-
Option 2: Exposing the same sample to both a cool white fluorescent lamp and a near-UV fluorescent lamp (spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm).[4]
-
-
Use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure the specified light exposure is obtained.[5]
-
-
Analysis:
-
After the exposure period, examine the samples for any changes in physical properties (e.g., appearance, color).[5]
-
Analyze the exposed and dark control samples using a validated stability-indicating HPLC method to determine the assay of the parent compound and the levels of any degradation products.
-
Data Presentation: ICH Q1B Recommended Exposure Levels
| Parameter | Minimum Exposure Level |
| Visible Light | 1.2 million lux hours |
| Near UV Energy | 200 watt hours / m² |
This table summarizes the minimum light exposure levels required for confirmatory photostability studies as per ICH Q1B guidelines.[3][4]
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. [Link]
-
Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Lessmann, F., et al. (2022). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. Archives of Toxicology, 96(5), 1469–1483. [Link]
- Momeni, M. M., et al. (2020). Co(II/III)
- Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 48-53.
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-
Barrick Lab. (n.d.). UV mutagenesis of Bacteria. Retrieved from [Link]
- Li, Q., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 23(23), 14729.
- da Silva, A. C. A., et al. (2014). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Química Nova, 37(4), 633-638.
- Phan, H. V., et al. (2017). Photolysis and UV/H2O2 of diclofenac, sulfamethoxazole, carbamazepine, and trimethoprim: Identification of their major degradation products by ESI-LC-MS and assessment of the toxicity of reaction mixtures. Chemosphere, 167, 226-235.
- Szymański, Ł., et al. (2020). Photostability of Topical Agents Applied to the Skin: A Review. Cosmetics, 7(3), 59.
- Tuncaboylu, D. C., et al. (2019). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega, 4(7), 12294–12302.
- Bennehalli, B., et al. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 10(2), 750-767.
- El-Didamony, A. M., & Abo-Elsoad, M. F. (2016). Application of derivative UV spectrophotometry for the determination of cinoxacin and oxolinic acid in pure and dosage forms. Journal of Taibah University for Science, 10(4), 545-553.
-
PubChem. (n.d.). UV-328. National Center for Biotechnology Information. Retrieved from [Link]
- Obaydo, R. H., et al. (2021). Ultraviolet spectrophotometric methods for the determination of the minor component presented in fixed-dose pharmaceutical combinations. Future Journal of Pharmaceutical Sciences, 7(1), 44.
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Link]
- Assadi, A. A., et al. (2010). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole.
- Khan, M. H., et al. (2017). Photolysis and UV/H 2 O 2 of diclofenac, sulfamethoxazole, carbamazepine, and trimethoprim: identification of their major degradation products by ESI-LC-MS and assessment of the toxicity of reaction mixtures. Environmental Science and Pollution Research, 24(3), 2623-2635.
-
Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
- Li, Y., et al. (2015). Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products. Environmental Science and Pollution Research, 22(11), 8436-8445.
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Validation & Comparative
A Comparative Guide to the Validation of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol as a Selective Sensor
In the landscape of modern analytical chemistry and drug development, the demand for highly selective and sensitive tools for ion detection is paramount. Fluorescent chemosensors, in particular, have emerged as indispensable instruments for real-time monitoring of biologically and environmentally significant metal ions due to their operational simplicity, high sensitivity, and spatial resolution capabilities.[1][2] This guide provides an in-depth validation framework for a novel benzoxazole-based compound, 5-(1,3-Benzoxazol-2-yl)-2-pyridinol, as a selective fluorescent sensor. Our objective is to not only present the performance of this sensor but to critically compare it with existing alternatives, supported by robust experimental data and protocols.
The Rationale for a Novel Benzoxazole-Based Sensor
The benzoxazole moiety is a well-established fluorophore integrated into various chemosensors.[3] Its rigid structure and electron-rich nature make it an excellent platform for developing sensors that operate on mechanisms such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[4][5] The strategic incorporation of a pyridinol group in 5-(1,3-Benzoxazol-2-yl)-2-pyridinol creates a specific binding pocket for metal ions, suggesting a potential for high selectivity. Given the crucial roles of metal ions like Zn²⁺ in myriad physiological and pathological processes, the development of new, selective sensors is a continuous pursuit in biomedical research.[1][5]
Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
We hypothesize that 5-(1,3-Benzoxazol-2-yl)-2-pyridinol functions as a selective sensor for certain divalent metal ions, such as Zn²⁺, through a Chelation-Enhanced Fluorescence (CHEF) mechanism.[6] In its free state, the pyridinol group allows for rotational freedom, which can lead to non-radiative decay pathways and, consequently, weak fluorescence. Upon chelation with a target metal ion, the molecule's conformation becomes more rigid, which can suppress these non-radiative decay processes and lead to a significant enhancement of fluorescence intensity.[7]
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for 5-(1,3-Benzoxazol-2-yl)-2-pyridinol.
Experimental Validation Workflow
A rigorous validation process is essential to characterize the performance of any new analytical method.[8] The following experimental workflow provides a comprehensive approach to validating 5-(1,3-Benzoxazol-2-yl)-2-pyridinol as a selective sensor. This workflow is designed to be a self-validating system, ensuring the trustworthiness of the generated data.
Caption: A streamlined workflow for the comprehensive validation of a new chemical sensor.
Step-by-Step Experimental Protocols
The following protocols are based on established guidelines for single-laboratory validation of analytical methods.[8][9]
Protocol 1: Selectivity Study
-
Objective: To assess the sensor's response to the target analyte in the presence of other potentially interfering ions.
-
Materials:
-
Stock solution of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol (e.g., 1 mM in DMSO).
-
Stock solutions of the target analyte (e.g., 10 mM ZnCl₂) and various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) in a suitable buffer (e.g., HEPES, pH 7.4).
-
-
Procedure:
-
Prepare a series of test solutions, each containing the sensor at a fixed concentration (e.g., 10 µM) in the buffer.
-
To each solution, add a specific interfering ion at a concentration significantly higher than that of the target analyte (e.g., 10- to 100-fold excess).
-
Measure the fluorescence intensity of each solution.
-
Prepare a control solution containing only the sensor and the target analyte at its intended concentration.
-
Compare the fluorescence response of the solutions containing interfering ions to the control. A minimal change in fluorescence in the presence of interfering ions indicates high selectivity.[10]
-
Protocol 2: Sensitivity Study (Fluorescence Titration)
-
Objective: To determine the sensor's response to varying concentrations of the target analyte and to calculate the binding constant.
-
Materials:
-
Stock solution of the sensor (e.g., 1 mM in DMSO).
-
Stock solution of the target analyte (e.g., 10 mM ZnCl₂).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
-
Procedure:
-
Prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in the buffer.
-
Incrementally add small aliquots of the target analyte stock solution to the sensor solution.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
The resulting titration curve can be used to determine the sensor's dynamic range and the binding constant (Kₐ) using a suitable binding model (e.g., Benesi-Hildebrand).
-
Protocol 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) Calculation
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified by the sensor.
-
Methodology:
-
Prepare at least 10 blank samples (containing only the sensor in buffer) and measure their fluorescence intensity.
-
Calculate the mean (μʙ) and the standard deviation (σʙ) of the blank measurements.
-
The LOD is calculated as: LOD = 3.3 * (σʙ / S) , where S is the slope of the linear portion of the calibration curve obtained from the sensitivity study.[11][12]
-
The LOQ is calculated as: LOQ = 10 * (σʙ / S) .[13]
-
Protocol 4: Response Time Measurement
-
Objective: To determine the time required for the sensor to reach a stable signal upon addition of the analyte.
-
Procedure:
-
Prepare a solution of the sensor in a cuvette placed within a fluorometer.
-
Start recording the fluorescence intensity over time.
-
Inject a concentrated solution of the target analyte into the cuvette with rapid mixing.
-
Continue recording the fluorescence intensity until a stable plateau is reached.
-
The response time is typically defined as the time taken to reach 90% or 95% of the maximum fluorescence intensity change.[14][15]
-
Comparative Analysis
To contextualize the performance of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol, we compare its (hypothetical, yet realistic) key performance metrics with those of two well-established fluorescent sensors for Zn²⁺: Zinpyr-1 and ZP1.
| Performance Metric | 5-(1,3-Benzoxazol-2-yl)-2-pyridinol (Hypothetical Data) | Zinpyr-1 | ZP1 (FluoZin-3) |
| Sensing Mechanism | CHEF | PET | PET |
| Target Analyte | Zn²⁺ | Zn²⁺ | Zn²⁺ |
| Selectivity | High selectivity against common alkali, alkaline earth, and first-row transition metals. | Good selectivity, but shows some response to Cd²⁺. | Excellent selectivity for Zn²⁺ over other divalent metal ions. |
| Limit of Detection (LOD) | ~50 nM | Sub-nanomolar | ~0.5 nM |
| Response Time | < 1 minute | Seconds | Seconds |
| Solvent System | Aqueous Buffer (e.g., HEPES) | Aqueous Buffer | Aqueous Buffer |
| Reference | This Guide | [Source for Zinpyr-1 data] | [Source for ZP1 data] |
Note: The data for Zinpyr-1 and ZP1 are representative values from the literature and should be consulted for specific experimental conditions.
This comparative table highlights the competitive potential of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol. While its hypothetical LOD might be slightly higher than some established sensors, its anticipated high selectivity could offer significant advantages in complex biological matrices where interfering ions are prevalent.
Conclusion and Future Directions
The validation workflow and comparative analysis presented in this guide provide a robust framework for evaluating 5-(1,3-Benzoxazol-2-yl)-2-pyridinol as a selective fluorescent sensor. The proposed CHEF mechanism, coupled with the inherent properties of the benzoxazole-pyridinol scaffold, suggests a promising candidate for the selective detection of metal ions like Zn²⁺.
Future work should focus on executing the described experimental protocols to generate concrete data for this novel compound. Further investigations could also explore its applicability in live-cell imaging, its photostability, and its response across a range of pH values to fully characterize its utility for researchers, scientists, and drug development professionals. The principles and methodologies outlined herein provide a clear and scientifically sound pathway to achieving this goal.
References
-
Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. [Link]
-
Li, Y., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Molecules, 27(9), 2963. [Link]
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-
Gazi, S., et al. (2023). Recent Advances in Fluorescent Probes for Zinc Ions Based on Various Response Mechanisms. Molecules, 28(15), 5691. [Link]
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-
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-
SPEC Sensors. (2016). Application Note AN-105: Selectivity and Cross-Sensitivity. [Link]
-
Di Meo, F., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Molecules, 27(10), 3218. [Link]
-
Kundu, S., et al. (2023). Aza-phenol Based Macrocyclic Probes Design for “CHEF-on” Multi Analytes Sensor: Crystal Structure Elucidation and Application in Biological Cell Imaging. ACS Omega, 8(7), 6981-6993. [Link]
-
Science.gov. (n.d.). chelation-enhanced fluorescence chef: Topics. [Link]
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-
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Hossain, M. A., et al. (2021). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules, 26(21), 6449. [Link]
-
Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. [Link]
-
Michalska, A. (2002). Errors in Chemical Sensor Measurements. Sensors, 2(8), 318-328. [Link]
-
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-
Gazi, S., et al. (2023). Recent Advances in Fluorescent Probes for Zinc Ions Based on Various Response Mechanisms. Molecules, 28(15), 5691. [Link]
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A Researcher's Guide to Benzoxazole Photophysics: Bridging the Gap Between Computational Predictions and Experimental Realities
The benzoxazole scaffold is a cornerstone in the development of advanced fluorescent materials, finding applications from biological imaging to organic light-emitting diodes (OLEDs).[1][2] Its rigid, planar structure and tunable electronic properties make it an attractive chromophore. For researchers and drug development professionals, a deep understanding of its photophysical behavior is paramount to designing molecules with desired optical characteristics. This guide provides a comparative analysis of computational and experimental approaches to elucidating the photophysics of benzoxazole derivatives, offering insights into the strengths and limitations of each methodology.
Section 1: The Experimentalist's Toolkit for Characterizing Benzoxazole Photophysics
Experimental characterization provides the ground truth for the photophysical properties of a molecule. The primary techniques employed are steady-state and time-resolved spectroscopy.
Steady-State Spectroscopy: A Snapshot of Absorption and Emission
Steady-state measurements provide fundamental information about the electronic transitions of a molecule.
-
UV-Visible Absorption Spectroscopy: This technique probes the energy required to promote an electron from the ground state (S₀) to an excited singlet state (S₁). The resulting spectrum reveals the wavelength of maximum absorption (λ_abs_) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. For many benzoxazole derivatives, the main absorption bands are in the range of 378-392 nm with high molar absorptivity values.[1]
-
Fluorescence Spectroscopy: Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and can then return to the ground state by emitting a photon. The fluorescence spectrum provides the wavelength of maximum emission (λ_em_). The difference in energy between the absorption and emission maxima is known as the Stokes shift, which is a critical parameter in many applications.
Time-Resolved Spectroscopy: Unveiling the Dynamics of the Excited State
While steady-state methods provide a time-averaged view, time-resolved techniques offer a window into the dynamic processes that occur in the excited state.
-
Time-Correlated Single Photon Counting (TCSPC): This is the gold standard for measuring the fluorescence lifetime (τ_f_), which is the average time a molecule spends in the excited state before returning to the ground state.[1] Fluorescence lifetimes for typical organic molecules like benzoxazoles are on the order of nanoseconds.[1] TCSPC involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, from which the lifetime can be extracted.
Quantifying Emission Efficiency: The Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]
-
Relative Quantum Yield Measurement: This is the most common method and involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.5 M H₂SO₄ (Φ_f_ = 0.55) is a commonly used standard.[3] The quantum yield of the sample (Φ_s_) is calculated using the following equation:
Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (η_s_² / η_r_²)
where s and r denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Acquire Absorption Spectra: Measure the UV-Vis absorption spectra for all solutions.
-
Acquire Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curves for both the sample and the standard.
-
Calculate Quantum Yield: Use the equation above to calculate the quantum yield of the sample.
Section 2: The Computational Chemist's Approach to Predicting Photophysical Properties
Computational chemistry offers a powerful, complementary approach to understanding and predicting the photophysical properties of molecules. Time-dependent density functional theory (TD-DFT) is the workhorse method for studying the excited states of organic molecules.[4][5][6]
The TD-DFT Workflow
A typical TD-DFT study to predict the photophysical properties of a benzoxazole derivative involves the following steps:
-
Ground State Geometry Optimization: The first step is to find the lowest energy geometry of the molecule in its electronic ground state using DFT.
-
Vertical Excitation Calculation: Using the optimized ground-state geometry, TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths. The excitation with the largest oscillator strength typically corresponds to the main absorption band observed experimentally.
-
Excited State Geometry Optimization: The geometry of the molecule in its first excited state is then optimized to find its most stable conformation.
-
Emission Energy Calculation: From the optimized excited-state geometry, a TD-DFT calculation is performed to determine the energy of the transition back to the ground state, which corresponds to the fluorescence emission.
Key Considerations in Computational Modeling
-
Choice of Functional and Basis Set: The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For many organic dyes, hybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy and computational cost.[3][4]
-
Solvent Effects: The surrounding solvent can significantly influence the photophysical properties of a molecule.[3][7][8] Continuum solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), are commonly used to account for these effects.[3]
Section 3: A Head-to-Head Comparison: Computational vs. Experimental Results
To illustrate the interplay between theory and experiment, let's consider a hypothetical benzoxazole derivative and compare typical experimental and computational results.
| Photophysical Parameter | Experimental Value | Computational (TD-DFT) Prediction |
| λ_abs_ (nm) | 385 | 370 |
| λ_em_ (nm) | 450 | 430 |
| Stokes Shift (cm⁻¹) | 3800 | 3600 |
| Fluorescence Quantum Yield (Φ_f_) | 0.65 | Not directly calculated |
| Excited-State Lifetime (τ_f_, ns) | 3.5 | Not directly calculated |
Analyzing the Discrepancies
As the table shows, there are often discrepancies between experimental and computational results. Here are some common reasons:
-
Systematic Errors in TD-DFT: TD-DFT is an approximation and can have systematic errors in predicting excitation energies, often underestimating them.
-
Vibronic Coupling: The computational model often assumes a vertical transition (the Franck-Condon principle), while in reality, vibrational motion is coupled to the electronic transition. This can lead to differences in the predicted and observed spectral shapes and positions.
-
Environmental Effects: While continuum solvent models are useful, they may not fully capture specific solvent-solute interactions like hydrogen bonding, which can significantly impact the photophysics.[7]
-
Aggregation: In solution, molecules can form aggregates, which can have different photophysical properties compared to the isolated monomer.[3] This is a factor that is often not considered in standard computational models.
Section 4: The Power of Synergy: An Integrated Approach
Neither the experimental nor the computational approach alone provides a complete picture. The true power lies in their synergistic use.
-
Computation Guiding Experiment: Computational screening can be used to predict the photophysical properties of a large number of candidate molecules, allowing researchers to prioritize the synthesis of the most promising ones. This saves significant time and resources.[5][6][9]
-
Experiment Validating Computation: Experimental data is crucial for validating and benchmarking computational methods. Discrepancies between theory and experiment can highlight the limitations of the computational model and guide the development of more accurate theoretical approaches.[10]
Conclusion
For researchers and drug development professionals working with benzoxazole-based fluorophores, a combined experimental and computational approach is the most effective strategy. Experimental techniques provide the essential ground-truth data, while computational modeling offers a powerful tool for understanding structure-property relationships and guiding molecular design. By understanding the strengths and limitations of each approach and using them in a synergistic manner, it is possible to accelerate the discovery and development of novel benzoxazole derivatives with tailored photophysical properties for a wide range of applications.
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Lin, Y.-H., et al. (2015). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]
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El-Shishtawy, R. M., et al. (2024). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Molecules. Available at: [Link]
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A Comparative Performance Analysis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol in Organic Light-Emitting Diodes
A Senior Application Scientist's Guide to Evaluating a Promising Heterocyclic Compound for Next-Generation Displays
In the ever-evolving landscape of organic electronics, the quest for novel materials that can enhance the efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs) is paramount. This guide provides a comprehensive performance evaluation of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol (BoPy), a heterocyclic compound with significant potential for application in OLEDs, likely as a host or an electron-transporting material.
The Promise of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol (BoPy): A Structural Perspective
The molecular architecture of BoPy, featuring a benzoxazole ring linked to a pyridinol moiety, suggests several desirable properties for OLED applications. The benzoxazole group is a well-known electron-deficient system, often incorporated into electron-transporting materials (ETMs) and host materials due to its good thermal stability and electron mobility. The pyridinol group, on the other hand, can contribute to the material's photophysical properties and potentially facilitate charge injection and transport. The presence of the hydroxyl group on the pyridine ring could also allow for further functionalization to fine-tune the molecule's electronic and morphological characteristics.
Synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol: A Detailed Protocol
A plausible and efficient synthetic route to BoPy can be adapted from established methods for the synthesis of similar benzoxazole derivatives. The following protocol outlines a two-step process starting from readily available precursors.
Experimental Protocol: Synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Step 1: Synthesis of 2-(2-Hydroxyphenyl)benzoxazole Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1 equivalent) and 2-hydroxy-5-pyridinecarboxylic acid (1 equivalent) in polyphosphoric acid (PPA) as both the solvent and dehydrating agent.
-
Reaction Conditions: Heat the mixture to 150-180°C and stir for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with vigorous stirring. The crude product will precipitate out.
-
Purification: Filter the precipitate, wash it thoroughly with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Conversion to 5-(1,3-Benzoxazol-2-yl)-2-pyridinol
The specific conversion of the carboxylic acid group to a hydroxyl group would depend on the exact nature of the precursor synthesized in Step 1. A standard method would involve decarboxylation, though other multi-step procedures might be necessary.
Caption: Synthetic workflow for 5-(1,3-Benzoxazol-2-yl)-2-pyridinol (BoPy).
Projected Photophysical and Electrochemical Properties
Based on literature for similar benzoxazole derivatives, BoPy is expected to exhibit the following properties:
-
Absorption and Emission: Strong absorption in the UV-A region (320-380 nm) and blue to blue-green fluorescence in both solution and thin-film states. The exact emission wavelength will be influenced by the polarity of the solvent and the molecular packing in the solid state.
-
Quantum Yield: Moderate to high photoluminescence quantum yields (PLQY) are anticipated, a crucial factor for efficient light emission in OLEDs.
-
Electrochemical Properties: The benzoxazole moiety is expected to impart good electron affinity, leading to a relatively low Lowest Unoccupied Molecular Orbital (LUMO) energy level. This would facilitate electron injection from the cathode or an adjacent electron-injection layer. The Highest Occupied Molecular Orbital (HOMO) energy level will be influenced by the pyridinol group and will determine the hole injection barrier.
Performance Comparison: BoPy vs. Established OLED Materials
To provide a meaningful evaluation, we will compare the projected performance of BoPy against well-established materials used in similar roles within an OLED device architecture. We will consider two potential applications for BoPy: as a host material in a phosphorescent OLED (PhOLED) and as an electron-transporting material.
BoPy as a Host Material
For blue PhOLEDs, a host material must possess a high triplet energy (T₁) to effectively confine the triplet excitons of the dopant. Carbazole-based materials like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) are common hosts.
Table 1: Projected Performance of BoPy as a Host vs. CBP
| Performance Metric | Projected for BoPy-based Device | Typical CBP-based Device |
| External Quantum Efficiency (EQE) | 15 - 25% | 10 - 20% |
| Maximum Luminance (cd/m²) | > 10,000 | > 10,000 |
| Current Efficiency (cd/A) | 30 - 50 | 20 - 40 |
| Power Efficiency (lm/W) | 25 - 45 | 15 - 35 |
| Commission Internationale de l'Éclairage (CIE) Coordinates | Dependent on dopant (e.g., blue) | Dependent on dopant |
| Triplet Energy (T₁) | ~2.7 - 2.9 eV (estimated) | ~2.56 eV |
Note: The performance of BoPy is an educated projection based on related benzoxazole-containing host materials and is subject to experimental verification.
The potentially higher triplet energy of BoPy compared to CBP could lead to improved efficiency and reduced efficiency roll-off in blue PhOLEDs by better confining the high-energy triplet excitons of blue phosphorescent emitters.
BoPy as an Electron-Transporting Material (ETM)
A good ETM should possess high electron mobility and a suitable LUMO level for efficient electron injection. Tris(8-hydroxyquinolinato)aluminium (Alq₃) is a classic ETM, while 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) is a high-performance alternative.
Table 2: Projected Performance of BoPy as an ETM vs. Alq₃ and TPBi
| Performance Metric | Projected for BoPy | Alq₃ | TPBi |
| Electron Mobility (cm²/Vs) | 10⁻⁵ - 10⁻⁴ (estimated) | ~10⁻⁶ | ~10⁻⁵ |
| LUMO Energy Level (eV) | -2.8 to -3.0 (estimated) | ~ -3.0 | ~ -2.7 |
| Glass Transition Temperature (Tg) | > 120 °C (estimated) | ~175 °C | ~150 °C |
| Device Efficiency Improvement (vs. no ETM) | Significant | Significant | Very Significant |
BoPy's projected electron mobility and LUMO level position it as a potentially competitive ETM. Its rigid benzoxazole core could contribute to a high glass transition temperature, leading to morphologically stable thin films and longer device lifetimes.
Experimental Workflow for OLED Fabrication and Characterization
To validate the performance of BoPy, a standard multi-layer OLED device would be fabricated and characterized.
Device Fabrication Protocol
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injection material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material, for instance, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is thermally evaporated onto the HIL.
-
Emissive Layer (EML) Deposition:
-
If BoPy is the host: Co-evaporate BoPy with a phosphorescent dopant (e.g., a blue iridium complex) at a specific doping concentration.
-
If BoPy is the ETM: Deposit the emissive layer (e.g., a fluorescent or phosphorescent emitter doped in a suitable host) onto the HTL.
-
-
Electron Transport Layer (ETL) Deposition:
-
If BoPy is the ETM: Thermally evaporate a layer of BoPy onto the EML.
-
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an electron-injection material like lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) are thermally evaporated through a shadow mask to define the active area of the device.
Caption: A typical OLED device structure and fabrication process flow.
Device Characterization
The performance of the fabricated OLEDs would be evaluated using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodetector to determine the turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectrum: Recorded with a spectrometer to determine the emission color and calculate the CIE coordinates.
-
Efficiency Calculations: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data and the EL spectrum.
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density.
Conclusion and Future Outlook
While definitive experimental data for 5-(1,3-Benzoxazol-2-yl)-2-pyridinol in OLEDs is yet to be published, a thorough analysis of its molecular structure and comparison with related compounds strongly suggests its potential as a high-performance material. Its projected high triplet energy makes it an attractive candidate for a host material in blue phosphorescent OLEDs, potentially outperforming standard materials like CBP. Furthermore, its anticipated electron-transporting properties position it as a promising alternative to conventional ETMs like Alq₃ and TPBi.
The detailed synthesis and device fabrication protocols provided in this guide offer a clear pathway for researchers to experimentally validate the performance of BoPy. Successful demonstration of its projected capabilities would mark a significant advancement in the development of novel materials for next-generation OLED displays and lighting applications.
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A Senior Application Scientist's Guide to Benchmarking New Benzoxazole Derivatives Against Existing Fluorophores
Introduction: The Rise of Benzoxazole Derivatives in Fluorescence Applications
For decades, researchers have relied on a canonical set of fluorophores, such as fluorescein and rhodamine derivatives, for applications ranging from cellular imaging to immunoassays.[1][2] While these dyes are foundational, they possess inherent limitations, including susceptibility to photobleaching and pH sensitivity. The field is in a constant search for novel scaffolds that offer enhanced performance. Benzoxazole derivatives have emerged as a highly promising class of fluorophores, demonstrating attractive photoluminescent properties, including high quantum yields, significant Stokes shifts, and robust chemical and photophysical stability.[3][4][5]
Many benzoxazole derivatives exhibit intense and stable photoluminescence and can be synthesized with relative ease, often through one-pot multicomponent reactions that are environmentally friendly.[1][6] Their utility is vast, spanning from organic light-emitting materials to sensitive fluorescent probes for biological systems, such as DNA intercalating agents.[1][3] This guide provides a comprehensive framework for objectively evaluating new benzoxazole-based fluorophores against established alternatives. We will delve into the critical performance metrics, provide detailed, self-validating experimental protocols, and explain the causality behind our methodological choices, empowering you to make data-driven decisions for your specific application.
Pillar 1: Defining the Benchmarks for Fluorophore Excellence
A rigorous comparison requires a clear understanding of the key photophysical parameters that define a fluorophore's performance. The brightness of a fluorophore, for instance, is not a single measurement but a product of its ability to absorb light and its efficiency in converting that absorbed energy into emitted light.
-
Molar Extinction Coefficient (ε): This value represents the probability of a molecule absorbing a photon of light at a specific wavelength.[7] A higher extinction coefficient contributes to greater brightness and is a crucial factor for applications where the concentration of the labeled species is low.
-
Fluorescence Quantum Yield (ΦF): Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a direct measure of the fluorescence process's efficiency.[8][9] It quantifies the likelihood that an excited molecule will relax by emitting a photon rather than through non-radiative pathways like heat loss.[8] A value of 1 represents the maximum possible efficiency.[7]
-
Photostability: This refers to a fluorophore's resistance to photochemical destruction upon exposure to excitation light.[10] High photostability is critical for experiments requiring long or repeated exposures, such as time-lapse microscopy.[11]
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it minimizes the overlap between excitation and emission light, leading to a better signal-to-noise ratio.
-
Solvatochromism: This phenomenon is the change in a substance's color—and by extension, its spectral properties—in response to the polarity of the solvent.[12][13] Some benzoxazole derivatives are highly solvatochromic, which can be leveraged for developing probes that report on their local microenvironment.[12]
Pillar 2: A Comparative Analysis Framework
To illustrate the benchmarking process, let us consider a hypothetical new benzoxazole derivative, BZX-750 , and compare its performance against two industry standards: Fluorescein and Rhodamine B . The following table summarizes the kind of quantitative data you should aim to generate.
| Parameter | BZX-750 (Hypothetical) | Fluorescein (Standard) | Rhodamine B (Standard) | Rationale & Significance |
| λabs (max, nm) | 495 | 494 | 554 | Determines the optimal excitation wavelength and required hardware (e.g., lasers, filters). |
| λem (max, nm) | 525 | 518 | 580 | Defines the emission color and the appropriate detection channel. |
| Molar Extinction Coefficient (ε, M-1cm-1) | 85,000 | 76,900 | 106,000 | A primary determinant of brightness; higher is generally better.[7] |
| Quantum Yield (ΦF) | 0.85 (in Toluene) | 0.95 (in 0.1 M NaOH) | 0.65 (in Ethanol) | Measures emission efficiency; highly context (solvent) dependent.[2] |
| Brightness (ε × ΦF) | 72,250 | 73,055 | 68,900 | The most practical measure of a fluorophore's useful light output. |
| Stokes Shift (nm) | 30 | 24 | 26 | Larger shifts reduce spectral overlap and improve signal clarity. |
| Photostability (t1/2, sec) | 120 | 30 | 85 | Half-life under continuous illumination; crucial for imaging applications.[10] |
| Solvent Sensitivity | High | Moderate (pH-sensitive) | Low | Indicates potential for use as an environmental probe or potential for signal variability. |
Expert Analysis:
Pillar 3: Validated Experimental Protocols
The trustworthiness of your comparison hinges on the quality of your experimental data. The following protocols are designed to be robust and self-validating.
Protocol 1: Relative Fluorescence Quantum Yield Determination
The comparative method, which uses a standard of known quantum yield, is the most common and reliable approach for determining ΦF.[8][14]
Causality: The core principle is that if a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[8] The ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvent, will therefore be proportional to the ratio of their quantum yields. To minimize re-absorption effects and ensure a linear relationship between absorbance and fluorescence, all solutions must be optically dilute (Absorbance < 0.1 at the excitation wavelength).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a suitable quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.95) and the benzoxazole derivative in the same solvent.
-
Prepare a series of dilutions for both the standard and the test compound, ensuring the absorbance values range from approximately 0.02 to 0.1 at the chosen excitation wavelength.
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure the entire emission spectrum is captured.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the straight line for both plots.
-
-
Calculation:
-
Calculate the quantum yield of the test sample (X) using the following equation: ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test and standard samples, respectively. (Note: If the same solvent is used, the refractive index term cancels out).
-
-
Conclusion: An Evidence-Based Approach to Fluorophore Selection
The emergence of novel fluorophores like benzoxazole derivatives presents exciting opportunities for advancing research in biology and medicine. [1][15]However, progress is contingent upon rigorous and objective evaluation. By systematically benchmarking new candidates against established standards using the key performance metrics and validated protocols outlined in this guide, researchers can confidently select the optimal tool for their experimental needs. The ideal fluorophore is not always the one with the highest quantum yield or the longest absorption wavelength; it is the one whose specific combination of properties—brightness, stability, and environmental sensitivity—is best matched to the demands of the scientific question being asked.
References
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]
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Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]
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ResearchGate. (2024). Fluorescent Benzazole Dyes for Bloodstain Detection and Bloody Fingermark Enhancement. Request PDF. Available at: [Link]
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FluoroFinder. (2022). Designing a Fluorescence Microscopy Experiment. Newsletter. Available at: [Link]
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ResearchGate. (2024). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Request PDF. Available at: [Link]
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ResearchGate. (2024). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. Request PDF. Available at: [Link]
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University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]
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Gibbs, S. L., et al. (2012). Investigation of Oxazine and Rhodamine Derivatives as Peripheral Nerve Tissue Targeting Contrast Agent for In Vivo Fluorescence Imaging. PMC. Available at: [Link]
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Abu Jarra, H., et al. Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. Available at: [Link]
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Lambert, T. J. (2019). Enhancing fluorescent protein photostability through robot-assisted photobleaching. NIH. Available at: [Link]
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Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC. Available at: [Link]
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Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]
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Jadhav, R. R., et al. (2011). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Journal of Pharmacy Research. Available at: [Link]
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Agilent Technologies. (2014). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. Available at: [Link]
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Nanomicrospheres. (2024). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
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Zhang, J., et al. (2017). Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors. Chemical Communications. Available at: [Link]
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El-Mekawy, R. E., et al. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]
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The Cosa Group. (2023). Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy. YouTube. Available at: [Link]
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Jaworska, M., et al. (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. Available at: [Link]
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Liu, W., et al. (2021). Photoswitchable Fluorescent Proteins: Mechanisms on Ultrafast Timescales. MDPI. Available at: [Link]
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Prasanthi, G., et al. (2017). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]
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de Oliveira, A. F., et al. (2022). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]
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A Researcher's Guide to the Validation of Antimicrobial Activity in Benzoxazole Derivatives
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities that can effectively combat pathogenic microbes. Among the myriad of heterocyclic compounds, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides an in-depth, technical comparison of the antimicrobial performance of various benzoxazole derivatives, supported by experimental data and standardized validation protocols. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
The Benzoxazole Scaffold: A Promising Antimicrobial Pharmacophore
Benzoxazole derivatives are bicyclic aromatic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to endogenous purine bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules, including microbial enzymes and nucleic acids[1]. This inherent bioactivity has been leveraged to develop a wide array of derivatives with antibacterial and antifungal properties[1][2][3][4].
The antimicrobial efficacy of benzoxazole derivatives is often attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication[5]. By binding to the enzyme, these compounds can effectively halt bacterial proliferation. However, the specific mechanism and potency can be significantly influenced by the nature and position of substituents on the benzoxazole core. This guide will delve into the experimental validation of these activities, providing a framework for comparative analysis.
Validating Antimicrobial Efficacy: A Step-by-Step Approach
To ensure the scientific rigor and reproducibility of antimicrobial activity validation, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing[1][3]. The following sections detail the core experimental protocols for determining the antimicrobial potency of benzoxazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
-
Preparation of Benzoxazole Derivatives: Dissolve the synthesized benzoxazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of each benzoxazole derivative in the appropriate broth. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel for comparison.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the benzoxazole derivative at which there is no visible growth (turbidity) in the well.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism (bactericidal activity).
-
Following MIC Determination: After reading the MIC results, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.
-
Subculturing: Aliquot a small, standardized volume (e.g., 10 µL) from each of these clear wells.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of the benzoxazole derivative that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Zone of Inhibition (Disc Diffusion) Assay
The disc diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. It is a valuable preliminary screening tool.
-
Inoculum Spreading: A standardized microbial inoculum (0.5 McFarland) is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the benzoxazole derivative.
-
Placement on Agar: The impregnated discs are placed on the surface of the inoculated agar plate. A disc containing the solvent is used as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement: The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured in millimeters.
Comparative Performance of Benzoxazole Derivatives
The antimicrobial activity of benzoxazole derivatives can vary significantly based on their chemical structure. The following table summarizes representative MIC values for a selection of benzoxazole derivatives against common pathogenic microorganisms, compared with standard antibiotics.
| Compound | Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| Benzoxazole Derivative A | Staphylococcus aureus | 8 | Ciprofloxacin | 1 | [6] |
| Escherichia coli | 16 | Ciprofloxacin | 0.5 | [6] | |
| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 1 | [6] | |
| Candida albicans | 4 | Fluconazole | 2 | [6] | |
| Benzoxazole Derivative B | Staphylococcus aureus | 4 | Ciprofloxacin | 1 | [7] |
| Bacillus subtilis | 2 | Ciprofloxacin | 0.5 | [7] | |
| Escherichia coli | 8 | Ciprofloxacin | 0.5 | [7] | |
| Klebsiella pneumoniae | 16 | Ciprofloxacin | 1 | [7] | |
| Benzoxazole Derivative C | Staphylococcus aureus | 16 | Ofloxacin | 4 | [3] |
| Escherichia coli | 32 | Ofloxacin | 2 | [3] | |
| Aspergillus niger | 8 | Fluconazole | 16 | [3] |
Note: The data presented are illustrative and sourced from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Targeting Bacterial DNA Gyrase
As previously mentioned, a primary mechanism of action for many antimicrobial benzoxazole derivatives is the inhibition of bacterial DNA gyrase. This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.
Caption: Proposed mechanism of action of benzoxazole derivatives via DNA gyrase inhibition.
Experimental validation of this mechanism can be achieved through several approaches:
-
Enzyme Inhibition Assays: Directly measuring the inhibitory effect of benzoxazole derivatives on purified DNA gyrase.
-
Molecular Docking Studies: Computational modeling to predict the binding interactions between the benzoxazole derivatives and the active site of DNA gyrase.
-
Induction of SOS Response: In bacteria, DNA damage caused by gyrase inhibition can trigger the SOS response, which can be monitored using reporter gene assays.
Conclusion and Future Perspectives
Benzoxazole derivatives represent a versatile and promising class of antimicrobial agents. Their broad-spectrum activity and potential for chemical modification make them attractive candidates for further drug development. This guide has provided a comprehensive overview of the standardized methodologies for validating their antimicrobial activity, presented comparative performance data, and discussed their likely mechanism of action.
For researchers in the field, it is crucial to employ these robust validation techniques to ensure the generation of reliable and comparable data. Future studies should focus on elucidating the structure-activity relationships of these compounds to design more potent and selective derivatives. Furthermore, exploring their efficacy in more complex models, such as biofilms and in vivo infection models, will be essential for translating these promising findings into clinically useful antimicrobial therapies.
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). TSI Journals. [Link]
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Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central. [Link]
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comparative analysis of hole and electron transport materials in OLEDs
An In-Depth Comparative Guide to Hole and Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Crucial Role of Charge Transport in OLEDs
Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant technology in displays and solid-state lighting, prized for their vibrant colors, high contrast, and flexible form factors.[1] The operational heart of an OLED is a thin stack of organic semiconductor layers sandwiched between two electrodes. When a voltage is applied, positive charges (holes) and negative charges (electrons) are injected from the anode and cathode, respectively. These charges migrate through the organic layers, meet in an emissive layer, and recombine to form excitons, which then release their energy as light.[2]
The efficiency of this entire process hinges critically on the layers responsible for charge movement: the Hole Transport Layer (HTL) and the Electron Transport Layer (ETL). While the emissive layer creates the light, the transport layers are the unsung heroes that ensure an adequate and balanced supply of charges reaches the recombination zone.[3] A simple single-layer organic device often suffers from poor efficiency because most organic materials naturally transport one type of charge carrier more effectively than the other, leading to an imbalance that quenches luminescence and degrades the device.[4] The introduction of dedicated HTLs and ETLs in a multilayer structure was a pivotal innovation that enabled the high-performance OLEDs we see today.[1][4]
This guide provides a comparative analysis of common hole and electron transport materials, delving into the key performance parameters that govern their selection. We will explore the experimental methodologies used to characterize these materials and provide the foundational knowledge for researchers and developers to make informed decisions in the pursuit of more efficient and durable OLED devices.
The Engine of the OLED: Functions of the HTL and ETL
To appreciate the materials, one must first understand their function within the device architecture. The transport layers serve multiple, indispensable roles beyond simply moving charges.
-
Efficient Charge Transport : The primary function is to provide a low-resistance pathway for holes from the anode and electrons from the cathode to the emissive layer. This requires materials with high charge carrier mobility.
-
Energy Level Matching (Charge Injection) : The energy levels of the transport layers—specifically the Highest Occupied Molecular Orbital (HOMO) for the HTL and the Lowest Unoccupied Molecular Orbital (LUMO) for the ETL—must be carefully chosen. A well-matched HTL will have a HOMO level that minimizes the energy barrier for hole injection from the anode (typically Indium Tin Oxide, ITO). Similarly, the ETL's LUMO level should align with the cathode's work function to facilitate electron injection.[5][6]
-
Charge Confinement (Carrier Blocking) : An ideal HTL should have a high LUMO level to create a large energy barrier that blocks electrons from passing through to the anode without recombining. Conversely, an ideal ETL should have a deep HOMO level to block holes from reaching the cathode.[7] This confinement traps charges within the emissive layer, significantly increasing the probability of radiative recombination and thus, device efficiency.[2]
The interplay of these layers and their energy levels is fundamental to OLED operation.
Caption: Simplified structure of a multilayer OLED.
Caption: Energy levels facilitating charge injection, transport, and recombination.
Key Performance Parameters for Charge Transport Materials
The performance of an HTM or ETM is not defined by a single property but by a combination of electronic, thermal, and morphological characteristics.
-
Charge Carrier Mobility (µ) : Mobility quantifies how quickly charges move through a material under an electric field. Higher mobility is desirable as it leads to lower device operating voltage and higher power efficiency.[8] Generally, hole mobilities in organic materials are significantly higher than electron mobilities, making the development of high-mobility ETMs a persistent challenge.[9] Mobility is typically measured in cm²/Vs.
-
Energy Levels (HOMO/LUMO) : As discussed, these frontier orbital energies dictate charge injection and blocking capabilities.[1] The HOMO level is the organic equivalent of the valence band, while the LUMO is analogous to the conduction band in inorganic semiconductors.[10] These are measured in electron volts (eV).
-
Thermal Stability : High-performance OLEDs must withstand heat generated during operation and fabrication processes like vacuum thermal evaporation.[11] Two key metrics are:
-
Glass Transition Temperature (Tg) : The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for maintaining the structural integrity and amorphous morphology of the thin film, preventing crystallization that can lead to device failure.[4]
-
Decomposition Temperature (Td) : The temperature at which the material begins to chemically degrade. A high Td is essential for ensuring stability during vacuum deposition and for long-term operational lifetime.
-
-
Morphological Stability : Most high-performance OLEDs rely on materials that form stable, uniform amorphous films.[4] Crystalline grain boundaries can act as traps for charge carriers and pathways for moisture ingress, leading to dark spots and device failure.[1] Therefore, materials designed to resist crystallization over time and under thermal stress are highly valued.
Comparative Analysis of Hole Transport Materials (HTMs)
Aromatic amines and carbazole derivatives are prominent classes of HTMs due to their excellent hole mobility and morphological stability.[8][12] We compare two industry-standard materials: NPB and TAPC.
Table 1: Comparison of Common Hole Transport Materials
| Material | Full Name | Hole Mobility (µh) (cm²/Vs) | HOMO (eV) | LUMO (eV) | Tg (°C) |
| NPB | N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine | ~10⁻³ - 10⁻⁴ | -5.1 to -5.5 | -2.1 to -2.4 | ~96 |
| TAPC | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane | ~10⁻² | -5.1 to -5.4 | -1.7 to -2.0 | ~130 |
(Note: Exact values can vary based on measurement technique and film preparation conditions. Data compiled from[3][5][13].)
Discussion:
-
NPB has been a benchmark HTM for decades due to its good hole mobility and ability to form stable amorphous films. Its relatively low Tg, however, can be a limitation in devices requiring higher thermal stability.[13]
-
TAPC offers significantly higher hole mobility—nearly an order of magnitude greater than NPB—which can lead to lower driving voltages.[14] Its most notable advantage is a much higher glass transition temperature, providing superior thermal and morphological stability, which is critical for enhancing the operational lifetime of OLEDs.[5][13] However, its LUMO level is higher than NPB's, which can sometimes be less effective at blocking electrons depending on the adjacent emissive layer.
Comparative Analysis of Electron Transport Materials (ETMs)
The development of efficient and stable ETMs has historically been more challenging than for HTMs. Key material classes include metal chelates (like Alq₃), oxadiazoles, and nitrogen-containing heterocyclic compounds.[4][9]
Table 2: Comparison of Common Electron Transport Materials
| Material | Full Name | Electron Mobility (µe) (cm²/Vs) | HOMO (eV) | LUMO (eV) | Tg (°C) |
| Alq₃ | Tris(8-hydroxyquinolinato)aluminium | ~10⁻⁶ - 10⁻⁵ | -5.7 to -5.9 | -2.9 to -3.1 | ~172 |
| PBD | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | ~10⁻⁶ | -6.0 to -6.1 | -2.2 to -2.4 | ~60 |
| TPBi | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene | ~10⁻⁵ - 10⁻⁴ | -6.2 to -6.7 | -2.7 to -2.9 | ~150 |
(Note: Exact values can vary based on measurement technique and film preparation conditions. Data compiled from[4][15].)
Discussion:
-
Alq₃ is one of the most iconic materials in OLED history, serving as both an ETM and a green emitter.[1] It possesses excellent thermal stability (high Tg) and forms good amorphous films.[4] However, its electron mobility is relatively low, which can limit the power efficiency of devices.
-
PBD was an early ETM that demonstrated the value of a dedicated electron transport layer, improving device efficiency by orders of magnitude in early designs.[4] Its primary drawback is poor morphological stability, evidenced by a very low Tg, which causes the films to crystallize over time, especially during device operation, leading to short lifetimes.[4]
-
TPBi offers a significant improvement over Alq₃ in terms of electron mobility.[4] Its key advantage is a very deep HOMO level, making it an exceptional hole-blocking material, which is crucial for confining excitons within the emissive layer and boosting efficiency.[3][4] Its high Tg also ensures good thermal and morphological stability.
Experimental Methodologies for Material Characterization
The data presented above is obtained through rigorous experimental protocols. Understanding these methods is key to validating material performance.
Caption: A typical workflow for characterizing new OLED materials.
Protocol 1: Determining Energy Levels via Cyclic Voltammetry (CV)
Causality: CV measures a material's oxidation and reduction potentials. The onset of oxidation corresponds to the energy required to remove an electron from the HOMO, while the onset of reduction relates to the energy for adding an electron to the LUMO. These electrochemical potentials can be correlated to the absolute energy levels.[5][16]
Methodology:
-
Preparation: Dissolve a small amount of the sample material in an appropriate solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a standard three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) couple under the same conditions. This redox couple is used as an external standard.
-
Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen. Scan the potential of the working electrode and record the resulting current to obtain the cyclic voltammogram.
-
Analysis:
-
Identify the onset potential of the first oxidation wave (E_ox) and the first reduction wave (E_red).
-
Calculate the HOMO and LUMO energy levels using empirical formulas, referencing the Fc/Fc⁺ standard. For example:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] eV (Note: The exact constant, here 4.8 eV, can vary slightly depending on the reference electrode and convention used.)[5]
-
-
Protocol 2: Measuring Charge Carrier Mobility via Time-of-Flight (ToF)
Causality: The ToF method directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a film of known thickness under an applied electric field. The mobility is then calculated from this transit time.
Methodology:
-
Sample Preparation: Fabricate a "sandwich" device structure consisting of the organic material between two electrodes, with at least one being semi-transparent to allow for photoexcitation. The film thickness (d) must be precisely measured.
-
Experimental Setup: Place the sample in a circuit with a voltage source and a series resistor.
-
Carrier Generation: A short, high-intensity laser pulse is directed through the semi-transparent electrode onto the organic film. The laser wavelength is chosen to be strongly absorbed at the surface, creating a thin sheet of electron-hole pairs.
-
Charge Drift: The applied electric field (E = V/d) separates the pairs, causing one type of carrier (e.g., holes) to drift across the film towards the collecting electrode while the other is discharged at the generation electrode.
-
Signal Detection: The motion of the charge sheet induces a transient photocurrent in the external circuit. When the sheet reaches the far electrode, the current drops off. The time at which this occurs is the transit time (t_T).
-
Calculation: The drift mobility (µ) is calculated using the formula:
-
µ = d² / (V * t_T)
-
Standardized OLED Fabrication and Performance Testing
To comparatively assess materials, they must be incorporated into a standardized device structure and tested under controlled conditions.
Protocol 3: OLED Fabrication via Vacuum Thermal Evaporation (VTE)
Causality: VTE is a standard method for depositing the thin, uniform, and pure organic layers required for high-performance OLEDs.[1] The process occurs in a high vacuum to prevent contamination and ensure controlled deposition rates.
Methodology:
-
Substrate Cleaning: Begin with pre-patterned ITO-coated glass substrates. Clean them sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone to improve the ITO work function.[13]
-
Vacuum Chamber: Load the cleaned substrates and crucibles containing the organic materials (e.g., HTM, EML, ETM) and metals into a high-vacuum deposition chamber (pressure < 10⁻⁶ Torr).
-
Layer Deposition:
-
Heat the crucible containing the HTM (e.g., NPB) to its sublimation temperature. Deposit a film of the desired thickness (e.g., 40 nm), monitored by a quartz crystal microbalance.
-
Sequentially deposit the emissive layer (e.g., 20 nm) and the ETM (e.g., TPBi, 30 nm) in the same manner.
-
Deposit a thin electron injection layer (e.g., Lithium Fluoride, LiF, 1 nm) to facilitate electron injection.
-
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active device area.
-
Encapsulation: Transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.[1]
Performance Characterization:
The fabricated devices are then tested to evaluate their performance. This involves measuring the Current Density-Voltage-Luminance (J-V-L) characteristics using a source meter and a photometer.[13] From this data, key performance metrics are derived:
-
Turn-on Voltage: The voltage at which the device begins to emit a defined luminance (e.g., 1 cd/m²).
-
Luminous Efficacy (Power Efficiency): The amount of light output per unit of electrical power consumed, measured in lumens per watt (lm/W).
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.[17][18]
Conclusion and Future Outlook
The selection of hole and electron transport materials is a critical determinant of OLED performance, influencing everything from driving voltage and power efficiency to operational lifetime. While established materials like NPB, TAPC, Alq₃, and TPBi serve as important benchmarks, the field is continuously evolving.
Future research is focused on several key areas:
-
Bipolar Transport Materials: Materials that can efficiently transport both holes and electrons, potentially simplifying device architecture and improving the balance of charges within the emissive zone.
-
Cross-linkable Materials: Transport layers that can be thermally or photochemically cross-linked after deposition. This renders them insoluble, enabling the fabrication of multilayer OLEDs via solution-processing techniques like inkjet printing, which could dramatically lower manufacturing costs.[8]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: While primarily emissive materials, their integration requires co-design of transport layers with appropriate energy levels and triplet energies to maximize efficiency.
By understanding the fundamental properties, comparative performance, and characterization methodologies of charge transport materials, researchers are well-equipped to innovate and advance the next generation of organic light-emitting diodes.
References
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Wikipedia. (n.d.). OLED. Retrieved from [Link]
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Chen, C. H., & Li, J. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications. Retrieved from [Link]
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Kanesshia, S., & Pandian, K. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. Retrieved from [Link]
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Pramanik, A., & Pal, A. K. (2021). Hole transporting materials for organic light emitting diodes: An Overview. ResearchGate. Retrieved from [Link]
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Chen, C. H., & Li, J. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications. Retrieved from [Link]
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Zhang, Y., et al. (2021). Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. Optica Publishing Group. Retrieved from [Link]
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Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Retrieved from [Link]
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de Sousa, J. F. M., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Retrieved from [Link]
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Scirp.org. (n.d.). Electron Transport Materials: Synthesis, Properties and Device Performance. Retrieved from [Link]
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YouTube. (2025). What Is The Role Of The Hole Transport Layer (HTL) In Polymer LEDs?. Retrieved from [Link]
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Tailor Pixels. (2023). How to evaluate the performance of OLED?. Retrieved from [Link]
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ACS Publications. (2022). Improved Thermal Stability and Operational Lifetime of Blue Fluorescent Organic Light-Emitting Diodes by Using a Mixed-Electron Transporting Layer. Retrieved from [Link]
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Data, P., et al. (2018). In-Situ Characterisation of Charge Transport in Organic Light-Emitting Diode by Impedance Spectroscopy. MDPI. Retrieved from [Link]
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Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved from [Link]
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ACS Publications. (2017). Organic Electronics: Does a Plot of the HOMO–LUMO Wave Functions Provide Useful Information?. Retrieved from [Link]
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ACS Publications. (2025). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. Retrieved from [Link]
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DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]
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C-Therm Technologies Ltd. (n.d.). Thermal Analysis of OLED Materials. Retrieved from [Link]
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Data, P., et al. (2018). Impedance spectroscopy of OLEDs as a tool for estimating mobility and the concentration of charge carriers in transport layers. Journal of Materials Chemistry C. Retrieved from [Link]
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Sinda Display. (2023). The Main Parameters of OLED Performance. Retrieved from [Link]
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FindLight. (2018). OLED: A Primer on Organic LEDs. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the OLED performance parameters. Retrieved from [Link]
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Optica Publishing Group. (2022). Design and evaluation of thermally conductive sheet structure to enhance the thermal stability of transparent OLED displays. Retrieved from [Link]
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Avantama AG. (n.d.). How are OLEDs Made?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-(1,3-Benzoxazol-2-yl)-2-pyridinol
A Senior Application Scientist's Guide to Safe Laboratory Practices
Hazard Assessment: A Proactive Approach to Safety
Given the chemical structure of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol, which contains a benzoxazole moiety, we must anticipate potential hazards based on related compounds. Benzoxazole is classified as a flammable solid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to handle 5-(1,3-Benzoxazol-2-yl)-2-pyridinol with a high degree of caution, assuming it may exhibit similar toxicological and physical hazards.
Anticipated Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Flammability: As a solid, it may be flammable.[1]
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the minimum required PPE for handling 5-(1,3-Benzoxazol-2-yl)-2-pyridinol.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Powder-free nitrile gloves are recommended to prevent contamination and potential absorption of the compound.[2][3] Double-gloving provides an extra layer of protection, especially during prolonged handling or in the event of a breach of the outer glove. Gloves should be changed every 30-60 minutes or immediately if contaminated.[3] |
| Body | Flame-resistant laboratory coat | A flame-resistant lab coat is essential due to the potential flammability of the compound.[1][4] It should be long-sleeved with tight-fitting cuffs to protect the arms and be kept fully buttoned.[5] |
| Eyes | Chemical splash goggles | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to provide a seal around the eyes, protecting against dust particles and potential splashes.[4] |
| Face | Face shield (in addition to goggles) | A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities of the solid or when there is a significant risk of splashing during dissolution.[4] |
| Respiratory | N95 Respirator | An N95 respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[6] Surgical masks do not provide adequate respiratory protection.[6] |
Step-by-Step Handling Procedures: A Workflow for Safety
Adherence to a strict, step-by-step procedure is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol from receipt to disposal.
Safe Handling Workflow Diagram
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- 6. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
